Paracelsin
説明
Structure
2D Structure
特性
CAS番号 |
88526-44-7 |
|---|---|
分子式 |
C88H145N23O24 |
分子量 |
1909.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C88H145N23O24/c1-44(2)60(69(125)108-87(23,24)78(134)109-85(19,20)75(131)99-53(35-38-57(90)115)66(122)98-52(34-37-56(89)114)65(121)96-51(43-112)41-50-31-28-27-29-32-50)100-68(124)55-33-30-40-111(55)79(135)88(25,26)110-77(133)86(21,22)103-59(117)42-92-71(127)80(9,10)107-70(126)61(45(3)4)101-76(132)84(17,18)106-67(123)54(36-39-58(91)116)97-62(118)46(5)93-73(129)82(13,14)104-64(120)48(7)95-74(130)83(15,16)105-63(119)47(6)94-72(128)81(11,12)102-49(8)113/h27-29,31-32,44-48,51-55,60-61,112H,30,33-43H2,1-26H3,(H2,89,114)(H2,90,115)(H2,91,116)(H,92,127)(H,93,129)(H,94,128)(H,95,130)(H,96,121)(H,97,118)(H,98,122)(H,99,131)(H,100,124)(H,101,132)(H,102,113)(H,103,117)(H,104,120)(H,105,119)(H,106,123)(H,107,126)(H,108,125)(H,109,134)(H,110,133)/t46-,47-,48-,51?,52-,53-,54-,55-,60-,61-/m0/s1 |
InChIキー |
BTEMFPRMBHUSHB-PKESLDLMSA-N |
SMILES |
CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
配列 |
XAXAXAQXVXGXXPVXXQQF |
同義語 |
paracelsin paracelsin A |
製品の起源 |
United States |
Foundational & Exploratory
Paracelsin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Paracelsin, a peptide antibiotic. This compound is part of the peptaibol family, a class of antimicrobial peptides known for their unique structural features and biological activities. This document details the scientific journey from its microbial source to its characterization as a potential therapeutic agent, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.
Discovery and Microbial Source
This compound was first isolated from the cellulolytically active mold Trichoderma reesei (strain QM 9414).[1] This fungus is a well-known industrial workhorse for the production of cellulases and other enzymes. The discovery of this compound highlighted the potential of T. reesei as a source of bioactive secondary metabolites with antimicrobial properties.
Isolation and Purification of this compound
The isolation of this compound from T. reesei fermentation broths involves a multi-step process designed to separate the peptide from other cellular components and media constituents. While early methods have been refined, the core principles of extraction and chromatographic purification remain central.
Experimental Protocols
Fermentation: While specific media compositions and fermentation parameters for optimal this compound production are proprietary or detailed within less accessible literature, general protocols for Trichoderma reesei fermentation for secondary metabolite production can be adapted. A typical process would involve:
-
Inoculum Preparation: A spore suspension of T. reesei is used to inoculate a seed culture in a suitable liquid medium.
-
Production Culture: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to promote fungal growth and this compound biosynthesis.
Extraction: A simplified and rapid isolation procedure for this compound utilizes hydrophobic adsorber resins.[2]
-
Adsorption: The fermentation broth is passed through a column packed with a hydrophobic adsorber resin. This compound, being a hydrophobic peptide, binds to the resin while hydrophilic impurities are washed away.
-
Elution: The bound this compound is then eluted from the resin using an organic solvent, such as methanol or ethanol.
-
Concentration: The resulting eluate is concentrated under reduced pressure to yield a crude extract of this compound.
Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a key technique for the purification of this compound.[1]
-
Initial Fractionation: The crude extract is subjected to an initial round of chromatography, such as size-exclusion or ion-exchange chromatography, to separate this compound from other molecules of significantly different size or charge.
-
Reversed-Phase HPLC (RP-HPLC): The this compound-containing fractions are then purified to homogeneity using RP-HPLC. This technique separates molecules based on their hydrophobicity. A gradient of increasing organic solvent (e.g., acetonitrile) in water is typically used to elute the peptides from a C18 column. The crystalline and uniform nature of this compound in Thin Layer Chromatography (TLC) was initially observed, though HPLC analysis revealed the presence of at least three sequence analogues.[1]
The overall workflow for the discovery and isolation of a fungal peptide antibiotic like this compound can be conceptualized as follows:
Structural Characterization and Properties
This compound is a peptaibol, a class of peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[1] This structural feature induces a helical conformation in the peptide backbone.
Physicochemical Properties
| Property | Description | Reference |
| Amino Acid Composition | Contains α-aminoisobutyric acid (Aib). | [1] |
| C-terminus | Contains the amino alcohol phenylalaninol. | [2] |
| Conformation | Exhibits considerable helical portions in solution, as determined by 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD). | [2] |
| Microheterogeneity | Exists as a mixture of at least three closely related sequence analogues, which can be resolved by HPLC. | [1] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR has been instrumental in confirming the helical conformation of this compound in solution.[2]
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB) and other MS techniques have been used to determine the exact mass and amino acid sequence of this compound and its analogues.
-
Circular Dichroism (CD): CD spectroscopy provides further evidence for the helical secondary structure of this compound.[2]
Biological Activity and Mechanism of Action
This compound exhibits antimicrobial activity against a range of bacteria. Its mechanism of action is attributed to its ability to form ion-conducting pores in lipid bilayers, a characteristic shared with other peptaibols like alamethicin.[1]
Antimicrobial Spectrum
-
Bacillus subtilis
-
Micrococcus species
-
Staphylococcus aureus
-
Streptococcus species
Mechanism of Action: Ion Channel Formation
The primary mechanism of this compound's antimicrobial activity is the disruption of the bacterial cell membrane.
The amphipathic nature of the this compound helix allows it to insert into the hydrophobic core of the lipid bilayer. Once inserted, several this compound molecules are thought to aggregate to form a transmembrane pore or channel. This channel disrupts the selective permeability of the membrane, leading to an uncontrolled flux of ions, dissipation of the membrane potential, and ultimately, cell death. This compound also exhibits hemolytic activity, indicating that it can disrupt the membranes of erythrocytes.[2]
Conclusion and Future Perspectives
This compound represents a fascinating example of a peptaibol antibiotic with a clear mechanism of action. Its discovery from Trichoderma reesei underscores the importance of exploring fungal biodiversity for novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships of the different this compound analogues, to optimize its production, and to evaluate its potential for clinical development. The detailed methodologies for its isolation and characterization provide a solid foundation for the continued investigation of this and other peptaibol antibiotics.
References
- 1. This compound, a peptide antibiotic containing alpha-aminoisobutyric acid, isolated from Trichoderma reesei Simmons. Part A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound; characterization by NMR spectroscopy and circular dichroism, and hemolytic properties of a peptaibol antibiotic from the cellulolytically active mold Trichoderma reesei. Part B - PubMed [pubmed.ncbi.nlm.nih.gov]
Paracelsin: A Technical Guide to its Structure and Amino Acid Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paracelsin is a member of the peptaibol family of antibiotics, a class of fungal peptides known for their high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1] Produced by the fungus Trichoderma reesei, this compound exhibits significant antimicrobial and hemolytic activity. Its mechanism of action is primarily attributed to the formation of voltage-gated ion channels in lipid bilayer membranes, leading to disruption of cellular integrity. This technical guide provides a comprehensive overview of the structure and amino acid sequence of this compound, detailing the experimental methodologies used for its characterization and its proposed mechanism of action.
Amino Acid Sequence and Microheterogeneity
This compound is not a single molecular entity but rather a complex mixture of closely related peptide analogues. Early studies using High-Performance Liquid Chromatography (HPLC) were able to resolve the crude extract into three main analogue groups.[1] Subsequent, more detailed analysis using high-energy collision-induced dissociation (CID) tandem mass spectrometry has revealed a greater degree of microheterogeneity. This complexity arises from the substitution of amino acid residues at specific positions along the peptide chain.
The primary sequences of several this compound analogues have been elucidated. These peptides are typically 19 or 20 amino acid residues in length, with an acetylated N-terminus and a C-terminal phenylalaninol (Phl). The sequences are rich in Aib, which induces a helical conformation. The identified points of variation primarily involve the substitution of Alanine (Ala), Valine (Val), and Isoleucine (Ile).
Table 1: Amino Acid Sequences of Known this compound Analogues
| Analogue | Residue 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 |
| This compound A | Ac-Aib | Ala | Aib | Ala | Aib | Ala | Gln | Aib | Val | Aib | Gly | Leu | Aib | Pro | Val | Aib | Aib | Glu | Gln | Phl |
| This compound B | Ac-Aib | Ala | Aib | Ala | Aib | Val | Gln | Aib | Val | Aib | Gly | Leu | Aib | Pro | Val | Aib | Aib | Glu | Gln | Phl |
| This compound C | Ac-Aib | Ala | Aib | Ala | Aib | Ala | Gln | Aib | Ile | Aib | Gly | Leu | Aib | Pro | Val | Aib | Aib | Glu | Gln | Phl |
| This compound D | Ac-Aib | Ala | Aib | Ala | Aib | Val | Gln | Aib | Ile | Aib | Gly | Leu | Aib | Pro | Val | Aib | Aib | Glu | Gln | Phl |
| This compound E | Ac-Aib | Ala | Aib | Ala | Aib | Ile | Gln | Aib | Ile | Aib | Gly | Leu | Aib | Pro | Val | Aib | Aib | Glu | Gln | Phl |
Note: The sequences of this compound F, G, H, and I show further substitutions at positions 3, 5, 10, 12, and 17. The definitive sequences for these are less commonly cited in readily available literature.
Structural Characteristics
Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have indicated that this compound adopts a predominantly α-helical conformation in solution. This is a characteristic feature of Aib-rich peptides, as the steric hindrance imposed by the gem-dimethyl group of Aib residues favors helical structures. To date, a high-resolution three-dimensional structure of this compound has not been deposited in the Protein Data Bank (PDB). However, its structural properties can be inferred from its sequence homology to the well-studied peptaibol, alamethicin.
Experimental Protocols
The characterization of this compound's structure and the resolution of its various analogues have relied on a combination of chromatographic and spectrometric techniques.
Isolation and Purification
A common workflow for the isolation of this compound from T. reesei culture filtrates is outlined below.
Detailed Methodologies:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for separating the this compound analogues. A typical protocol would involve a C18 column with a gradient elution system.
-
Stationary Phase: Octadecyl-silica (C18) column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
-
Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is employed to resolve the different hydrophobicities of the this compound analogues.
-
Detection: UV detection at approximately 210-220 nm.
-
-
Mass Spectrometry (MS): High-energy collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) has been instrumental in elucidating the sequences of the this compound analogues.
-
Ionization: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).
-
Mass Analyzer: Tandem mass spectrometers (e.g., quadrupole time-of-flight, Q-TOF) are used to select a parent ion of a specific this compound analogue and then fragment it.
-
Fragmentation: High-energy CID is used to break the peptide backbone, generating a series of b- and y-ions.
-
Sequence Determination: The mass differences between the fragment ions in the MS/MS spectrum correspond to the masses of the individual amino acid residues, allowing for the de novo sequencing of the peptide.
-
Mechanism of Action: Ion Channel Formation
This compound, like other peptaibols, is thought to exert its biological activity by forming pores or channels in cell membranes. The most widely accepted model for this process, based on studies of the closely related alamethicin, is the "barrel-stave" model.
Steps in the Barrel-Stave Model:
-
Adsorption: In their soluble state, this compound monomers are unstructured. Upon encountering a lipid membrane, they adsorb to the membrane surface.
-
Aggregation: Influenced by the transmembrane potential, the adsorbed monomers aggregate on the membrane surface.
-
Insertion: The aggregated peptides then insert into the hydrophobic core of the lipid bilayer. The amphipathic nature of the this compound helix is crucial for this step, with the hydrophobic faces of the helices interacting with the lipid acyl chains and the hydrophilic faces pointing inwards.
-
Pore Formation: The inserted monomers assemble into a circular, barrel-like structure, with the hydrophilic faces lining a central aqueous pore. This structure resembles the staves of a barrel, hence the name of the model.
-
Ion Flux: The resulting pore allows the unregulated passage of ions across the membrane, disrupting the cell's electrochemical gradients and leading to cell death.
Conclusion
This compound from Trichoderma reesei represents a fascinating example of a peptaibol antibiotic with a complex microheterogeneity. Its potent membrane-disrupting activity, mediated by the formation of ion channels, makes it a subject of interest for potential therapeutic applications. The combination of advanced chromatographic and mass spectrometric techniques has been essential in unraveling the primary structures of its numerous analogues. Further research, particularly high-resolution structural studies, will be crucial in fully understanding the structure-function relationship of this intriguing class of peptides and in harnessing their potential for drug development.
References
Technical Guide: Biological Activity of Paracelsin Against Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Paracelsin is a peptide antibiotic isolated from the fungus Trichoderma reesei.[1] Structurally and functionally, it is closely related to alamethicin, a well-studied channel-forming peptide.[1] The primary mechanism of its antibacterial action is the formation of ion-conducting pores in the lipid bilayers of bacterial cell membranes, leading to disruption of cellular integrity and subsequent cell death.[1] This technical guide synthesizes the available information on this compound's biological activity against bacteria, provides standardized experimental protocols for its characterization, and visualizes its mechanism of action and the typical experimental workflow for its analysis. Due to the limited publicly available data on this compound, this guide focuses on the foundational knowledge and the methodologies that would be applied in its research and development.
Antibacterial Spectrum of this compound
Table 1: Qualitative Summary of this compound's Antibacterial Activity
| Target Bacterium | Gram Stain | Activity Reported | Reference |
| Bacillus subtilis | Positive | Yes | [1] |
| Micrococcus species | Positive | Yes | [1] |
| Staphylococcus aureus | Positive | Yes | [1] |
| Streptococcus species | Positive | Yes | [1] |
Mechanism of Action: Pore Formation
This compound acts by disrupting the bacterial cell membrane. Similar to its analogue alamethicin, it is understood to insert into the lipid bilayer and aggregate to form transmembrane pores or ion channels.[1] This process disrupts the membrane potential, leading to leakage of essential ions and metabolites, and ultimately, cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed, standardized methodologies for key experiments used to characterize the antibacterial activity of peptide antibiotics like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, modified for cationic antimicrobial peptides to ensure accuracy and reproducibility.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound (stock solution)
-
Target bacterial strains (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
0.01% Acetic Acid with 0.2% Bovine Serum Albumin (BSA) as a diluent
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the target bacterium from an agar plate.
-
Inoculate into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the assay wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in the acetic acid/BSA diluent.
-
Perform serial twofold dilutions of this compound in the 96-well plate to achieve a range of concentrations. Each well should contain 10 µL of the 10x final desired concentration.
-
-
Assay Setup:
-
Add 90 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only) on each plate.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (no turbidity).
-
Assessment of Membrane Permeabilization (Dye Leakage Assay)
This protocol describes a common method to confirm that an antimicrobial peptide's mechanism involves membrane disruption.
Objective: To determine if this compound causes leakage of intracellular or intra-liposomal contents, indicating pore formation.
Materials:
-
Large unilamellar vesicles (LUVs) loaded with a fluorescent dye (e.g., calcein)
-
This compound solution
-
Target bacterial cells
-
Membrane-impermeant DNA-binding dye (e.g., SYTOX Green)
-
Fluorometer or fluorescence plate reader
Procedure (using bacterial cells):
-
Bacterial Preparation:
-
Grow the target bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., PBS).
-
Resuspend the bacterial pellet in the buffer to a defined optical density (e.g., OD600 of 0.5).
-
-
Assay Setup:
-
In a 96-well black plate, add the bacterial suspension.
-
Add SYTOX Green to a final concentration of ~1 µM.
-
Add varying concentrations of this compound to the wells. Include a positive control (a known membrane-disrupting agent like melittin) and a negative control (buffer only).
-
-
Measurement:
-
Immediately measure the fluorescence intensity over time at the appropriate excitation/emission wavelengths for the dye.
-
An increase in fluorescence indicates that this compound has permeabilized the bacterial membrane, allowing the dye to enter and bind to intracellular DNA.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a novel antimicrobial peptide like this compound.
Caption: Standard workflow for antibacterial peptide analysis.
References
The Paracelsin Enigma: A Technical Deep-Dive into the Biosynthesis of a Fungal Peptaibol
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Paracelsin, a non-ribosomally synthesized peptide (peptaibol) produced by the filamentous fungus Trichoderma reesei. This compound belongs to a class of bioactive secondary metabolites known for their antimicrobial and ion-channel forming properties, making them attractive candidates for drug discovery and development. This document details the current understanding of the this compound biosynthetic pathway, including the genetic basis, enzymatic machinery, and regulatory influences. It also provides structured quantitative data and detailed experimental protocols to aid researchers in this field.
Introduction to this compound and Peptaibols
This compound is a microheterogeneous mixture of 18-20 amino acid residue peptides, rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Like other peptaibols, its linear peptide backbone is synthesized by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). These NRPSs function as molecular assembly lines, incorporating and modifying amino acid monomers in a specific sequence. The unique structural features of peptaibols, including the presence of Aib, contribute to their helical conformation and their ability to insert into and disrupt biological membranes.
The this compound Biosynthetic Gene Cluster and NRPS
The biosynthesis of this compound in Trichoderma reesei is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the complete and fully annotated this compound BGC from T. reesei has not been explicitly detailed in a single comprehensive publication, evidence points to a specific NRPS gene responsible for its synthesis.
A patent for genetically modified Trichoderma reesei strains with altered secondary metabolite profiles explicitly mentions the deletion of a "this compound synthetase gene" to eliminate this compound production. This confirms the existence of a single, key synthetase responsible for its formation. Further genomic studies of Trichoderma species have revealed the presence of numerous PKS-NRPS hybrid gene clusters. In Trichoderma reesei QM9414, the strain known to produce this compound, a gene responsible for the production of 11- and 14-residue peptaibols has been identified and deleted, strongly suggesting this is the core of the this compound BGC.
Based on the known structure of this compound and the modular nature of NRPSs, a putative biosynthetic pathway can be proposed. The this compound NRPS is predicted to be a large, multi-domain protein organized into modules. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.
A typical NRPS module consists of the following core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.
The this compound NRPS likely contains additional domains for modifications such as epimerization (to incorporate D-amino acids) and a terminal thioesterase (TE) or condensation-like domain for peptide release.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that occurs on the NRPS assembly line. The following diagram illustrates the proposed sequence of events for the elongation of the peptide chain.
Caption: Proposed workflow for this compound biosynthesis by the NRPS.
Quantitative Data on Peptaibol Production
| Peptaibol Class | Producing Organism | Production Level | Reference |
| 11- and 20-residue peptaibols | Trichoderma longibrachiatum MMS 151 | 1.4 ± 0.2% and 2.3 ± 0.4% of fungal biomass | [1] |
| 18-, 19-, and 20-residue peptaibols | Trichoderma sp. MMS 1541 | 0.4% of fungal biomass | [1] |
| 18-, 19-, and 20-residue peptaibols | Trichoderma sp. MMS 639 | 0.4% of fungal biomass | [1] |
| 18-, 19-, and 20-residue peptaibols | Trichoderma longibrachiatum MMS 151 | 2.1% of fungal biomass | [1] |
Table 1: Quantitative Production of Peptaibols in Trichoderma Species.
Signaling Pathways and Regulation
The biosynthesis of secondary metabolites in Trichoderma reesei, including peptaibols like this compound, is tightly regulated by a complex network of signaling pathways and transcription factors. These regulatory mechanisms allow the fungus to coordinate the production of these compounds with its developmental stage and in response to environmental cues.
Key regulatory proteins identified in Trichoderma that likely influence this compound biosynthesis include:
-
LaeA-like methyltransferases (e.g., TlLAE1): These are global regulators of secondary metabolism in many filamentous fungi. Deletion of Tllae1 in Trichoderma longibrachiatum significantly reduced peptaibol production by downregulating the expression of the corresponding NRPS genes. Conversely, overexpression of Tllae1 led to a two-fold increase in peptaibol yields.[2]
-
Glucose sensors (e.g., TlSTP1): These proteins are involved in sensing nutrient availability and can repress the production of secondary metabolites. Deletion of the putative glucose sensor gene stp1 in T. longibrachiatum resulted in a significant increase in the transcription of peptaibol synthetase genes and, consequently, higher peptaibol production.[3]
The following diagram illustrates the putative regulatory influences on the this compound biosynthetic gene cluster.
Caption: Putative regulatory network controlling this compound biosynthesis.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound biosynthesis.
Fungal Cultivation and Extraction of this compound
-
Culture Medium: Trichoderma reesei can be cultivated on a variety of solid and liquid media. For peptaibol production, potato dextrose agar (PDA) or a defined minimal medium supplemented with specific carbon and nitrogen sources can be used.
-
Incubation: Cultures are typically incubated at 25-28 °C for 7-14 days.
-
Extraction:
-
Mycelia and agar from solid cultures are macerated and extracted with an organic solvent such as methanol or ethyl acetate.
-
The organic extract is filtered and concentrated under reduced pressure.
-
The crude extract can be further purified by solid-phase extraction (SPE) or liquid-liquid partitioning.
-
Quantification of this compound by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the primary method for the quantification of peptaibols.
-
Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
Detection: UV detection can be used for initial screening, but mass spectrometry is required for specific quantification.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Quantification: Quantification is achieved by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of the protonated molecular ions ([M+H]⁺) or other characteristic adducts of the different this compound isoforms.
-
Standard: A purified this compound standard or a closely related peptaibol standard (e.g., alamethicin) is used to generate a calibration curve for absolute quantification.
-
A detailed LC-MS method for the quantification of peptaibols of different lengths has been developed and validated, providing a robust protocol for such analyses.[1]
Identification and Sequencing by Tandem Mass Spectrometry (MS/MS)
The amino acid sequence of this compound and its analogues can be determined by tandem mass spectrometry (MS/MS).
-
Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ions of the different this compound molecules.
-
Sequence Analysis: The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence. The presence of Aib residues leads to characteristic fragmentation patterns.
Genetic Manipulation of the this compound BGC
-
Gene Deletion: The this compound synthetase gene can be deleted from the T. reesei genome using homologous recombination. This involves constructing a deletion cassette containing flanking regions of the target gene and a selectable marker. The cassette is then transformed into T. reesei protoplasts.
-
Heterologous Expression: The this compound BGC can be expressed in a heterologous host, such as Aspergillus oryzae, to confirm its function and to potentially produce this compound in a different system. This involves cloning the entire BGC into an expression vector and transforming it into the host strain.
The following diagram outlines a general workflow for the heterologous expression of a fungal NRPS.
Caption: General workflow for heterologous expression of the this compound BGC.
Conclusion and Future Perspectives
The biosynthesis of this compound in Trichoderma reesei represents a fascinating example of fungal secondary metabolism. While significant progress has been made in understanding the general principles of peptaibol synthesis, a complete and detailed elucidation of the this compound-specific biosynthetic pathway remains an area for further investigation. The identification and characterization of the complete this compound BGC, including the precise domain organization of the NRPS and the roles of any accessory enzymes, will be crucial for fully understanding and manipulating the production of this potent antifungal agent.
Future research should focus on:
-
Complete sequencing and annotation of the this compound BGC in Trichoderma reesei QM9414.
-
Heterologous expression and biochemical characterization of the this compound NRPS to confirm its function and substrate specificity.
-
Elucidation of the precise regulatory network controlling the expression of the this compound BGC.
-
Development of optimized fermentation processes for enhanced this compound production.
A deeper understanding of the this compound biosynthesis pathway will not only provide insights into the complex biochemistry of fungal natural products but also pave the way for the bioengineering of novel peptaibol analogues with improved therapeutic properties.
References
- 1. Development and validation of LC-MS methods for peptaibol quantification in fungal extracts according to their lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Putative Methyltransferase TlLAE1 Is Involved in the Regulation of Peptaibols Production in the Biocontrol Fungus Trichoderma longibrachiatum SMF2 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Using Paracelsin in Black Lipid Membrane Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paracelsin is a peptide antibiotic produced by the fungus Trichoderma reesei.[1] It belongs to the family of peptaibols, which are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Structurally and functionally, this compound is closely related to the well-studied pore-forming peptide, Alamethicin.[1] Like Alamethicin, this compound inserts into lipid membranes and forms voltage-dependent ion channels, making it a subject of interest for research into novel antibiotics, ion channel biophysics, and drug-membrane interactions.
These application notes provide a comprehensive guide for studying the activity of this compound in black lipid membrane (BLM) systems. The protocols outlined below are based on established methodologies for similar pore-forming peptides and are intended to be a starting point for more specific experimental designs.
Mechanism of Action: Pore Formation
The prevailing model for the pore-forming activity of this compound, analogous to Alamethicin, is the "barrel-stave" model. This process can be conceptualized in the following stages:
-
Monomer Adsorption: this compound monomers initially adsorb to the surface of the lipid bilayer.
-
Voltage-Dependent Insertion: The application of a transmembrane potential drives the insertion of the helical this compound monomers into the hydrophobic core of the membrane. The peptide has a significant dipole moment, which facilitates its alignment with the electric field.
-
Aggregation and Pore Assembly: Once inserted, several monomers aggregate in a circular arrangement, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining a central aqueous pore. This structure resembles the staves of a barrel, hence the "barrel-stave" model.
-
Ion Conduction: The assembled pore allows for the passage of ions across the membrane, leading to a measurable electrical current. The size of the pore, and thus its conductance, can vary depending on the number of monomers in the aggregate.
Caption: The "barrel-stave" mechanism of this compound pore formation in a lipid bilayer.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables present data for Alamethicin, which is expected to have very similar properties. These values serve as a reliable reference for designing and interpreting experiments with this compound.
Table 1: Single-Channel Conductance of Alamethicin in 1M KCl
| Conductance Level | Number of Monomers | Conductance (pS) |
| 1 | 3 | ~180 |
| 2 | 4 | ~350 |
| 3 | 5 | ~650 |
| 4 | 6 | ~1100 |
| 5 | 7 | ~1800 |
| 6 | 8 | ~3000 |
Data is approximate and can vary with experimental conditions such as lipid composition and temperature.
Table 2: Ion Selectivity of Alamethicin Channels
| Ion | Permeability Ratio (PX/PK) |
| K+ | 1.00 |
| Rb+ | 0.95 |
| Cs+ | 0.85 |
| Na+ | 0.75 |
| Li+ | 0.60 |
| Cl- | ~0.1 |
The channel is cation-selective, with permeability decreasing with increasing hydrated ion radius. Anion permeability is significantly lower.
Experimental Protocols
Protocol 1: Formation of a Black Lipid Membrane (BLM)
This protocol describes the "painting" method for forming a solvent-containing BLM.
Materials:
-
BLM setup (Teflon cup and chamber)
-
Ag/AgCl electrodes
-
Low-noise current amplifier
-
Data acquisition system
-
Lipid solution: 1-2% (w/v) diphytanoylphosphatidylcholine (DPhPC) or a mixture of phosphatidylethanolamine (PE) and phosphatidylcholine (PC) in n-decane.
-
Electrolyte solution: e.g., 1 M KCl, 10 mM HEPES, pH 7.4.
-
Small paintbrush or glass rod.
Procedure:
-
Setup Assembly: Assemble the BLM chamber, ensuring the Teflon cup with the aperture (typically 100-200 µm in diameter) is clean and dry.
-
Electrolyte Filling: Fill both the inner (cis) and outer (trans) chambers with the electrolyte solution, ensuring the liquid level is below the aperture.
-
Electrode Placement: Place the Ag/AgCl electrodes in each chamber.
-
Lipid Painting: Dip the paintbrush or glass rod into the lipid solution and gently "paint" a small amount of the solution across the aperture in the Teflon cup.
-
Membrane Thinning: Observe the formation of the membrane. Initially, a thick lipid film will form, which will gradually thin to a bilayer. This thinning process can be monitored by observing the reflected light (it will appear black when a bilayer is formed) or by measuring the membrane capacitance. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a stable BLM.
-
Electrical Seal Confirmation: Apply a small test voltage (e.g., 10 mV) and measure the current. A stable, low current (in the pA range) indicates a high-resistance seal (giga-seal).
Protocol 2: Reconstitution of this compound into a BLM and Single-Channel Recording
Materials:
-
Pre-formed stable BLM (from Protocol 1)
-
This compound stock solution (e.g., 1 mg/mL in ethanol or methanol)
-
Working solution of this compound (diluted from the stock solution into the electrolyte buffer to a final concentration of ng/mL to µg/mL).
Procedure:
-
Baseline Recording: With the stable BLM, apply a constant voltage (e.g., +100 mV) and record the baseline current for a few minutes to ensure stability.
-
This compound Addition: Add a small aliquot of the this compound working solution to the cis chamber (the chamber to which the voltage is applied). Gently stir the solution to ensure even distribution.
-
Channel Insertion Monitoring: Continue to monitor the current. The insertion of this compound channels will be observed as discrete, stepwise increases in the current.
-
Voltage Protocol Application: Once channel activity is observed, apply a voltage protocol to study the voltage-dependent gating. A typical protocol would involve stepping the voltage to different positive and negative values (e.g., from -150 mV to +150 mV in 20 mV increments) and holding at each voltage for a sufficient duration to observe channel opening and closing.
-
Data Acquisition: Record the current traces at a suitable sampling rate (e.g., 10 kHz) and filter the data appropriately (e.g., with a low-pass Bessel filter at 1-2 kHz).
-
Data Analysis: Analyze the recorded current traces to determine single-channel conductance, open and closed lifetimes, and open probability as a function of voltage.
Experimental Workflow
The following diagram illustrates the general workflow for a BLM experiment with this compound.
Caption: A typical experimental workflow for studying this compound in a black lipid membrane system.
Troubleshooting
-
Unstable BLM: Ensure all components of the BLM setup are scrupulously clean. Degas the electrolyte solution. Try a different lipid composition or solvent.
-
No Channel Activity: Increase the concentration of this compound. Ensure the peptide is added to the correct side of the membrane (typically the cis side, where the positive potential is applied). Verify the activity of the this compound stock solution.
-
Noisy Recordings: Check the grounding of the setup. Use a Faraday cage to shield from external electrical noise. Ensure the electrodes are properly chlorided.
Conclusion
The study of this compound in black lipid membranes offers a powerful platform to investigate the molecular mechanisms of its antibiotic activity and to characterize its ion channel properties. By leveraging the extensive knowledge of the related peptide, Alamethicin, and following the detailed protocols provided, researchers can effectively design and execute experiments to further elucidate the biophysical and pharmacological properties of this compound.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Paracelsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paracelsin is a novel synthetic peptide with putative antimicrobial properties. As with any new potential antimicrobial agent, rigorous and standardized antimicrobial susceptibility testing (AST) is crucial to determine its spectrum of activity, potency, and potential clinical utility. Standard AST methods designed for conventional small-molecule antibiotics may not be appropriate for peptides like this compound due to their unique physicochemical properties and mechanisms of action.[1][2] These notes provide detailed protocols for the antimicrobial susceptibility testing of this compound, adapted from established methodologies for antimicrobial peptides (AMPs).
The protocols and recommendations herein are based on the consensus that AST for AMPs requires careful consideration of experimental conditions to ensure reproducibility and physiological relevance.[3][4] Key factors that can influence the outcome of peptide AST include the choice of growth medium, pH, salt concentrations, and the presence of serum components.[3][4] Therefore, the following protocols represent a starting point for the comprehensive evaluation of this compound's antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination of this compound.
Protocol:
1.1. Materials:
-
This compound (lyophilized powder)
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile water or appropriate solvent for this compound
1.2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a sterile, appropriate solvent. Further dilutions should be made in CAMHB.
-
Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
1.3. Assay Procedure:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (broth and bacteria, no this compound).
-
Well 12 will serve as the negative control (broth only, no bacteria).
-
Add 10 µL of the prepared bacterial inoculum to wells 1-11.
-
Seal the plate and incubate at 37°C for 18-24 hours.
1.4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Data Presentation:
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) |
| Escherichia coli | 25922 | Gram-negative | |
| Pseudomonas aeruginosa | 27853 | Gram-negative | |
| Staphylococcus aureus | 29213 | Gram-positive | |
| Enterococcus faecalis | 29212 | Gram-positive |
(Note: This table should be populated with experimental data.)
Minimum Bactericidal Concentration (MBC) Determination
This protocol is a follow-up to the MIC assay to determine the minimum concentration of this compound that results in bactericidal activity.
Experimental Workflow for MBC Determination
Caption: Workflow for MBC determination of this compound.
Protocol:
2.1. Materials:
-
Completed MIC plate
-
Nutrient agar plates
-
Sterile pipette tips
-
Incubator (37°C)
2.2. Procedure:
-
From the MIC plate, select the wells corresponding to the MIC and higher concentrations of this compound that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Aliquot 10 µL from each of these wells and spot onto a nutrient agar plate.
-
Allow the spots to dry and then incubate the plates at 37°C for 18-24 hours.
2.3. Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation:
Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Staphylococcus aureus | 29213 | ||
| Enterococcus faecalis | 29212 |
(Note: This table should be populated with experimental data.)
Considerations for Peptide-Specific Antimicrobial Susceptibility Testing
When testing a peptide like this compound, it is important to consider factors that can influence its activity and stability.[3]
-
Effect of Serum: The presence of serum can inhibit the activity of some AMPs. It is advisable to perform MIC assays in the presence of physiological concentrations of serum (e.g., 10-50%) to assess the potential for in vivo efficacy.
-
Salt Concentration: The antimicrobial activity of many AMPs is sensitive to salt concentrations. Testing in media with varying concentrations of NaCl, MgCl₂, and CaCl₂ can provide insights into the mechanism of action and potential limitations in different physiological environments.
-
Peptide Stability: Proteases present in biological fluids can degrade peptides. The stability of this compound can be assessed by pre-incubating it in serum or other relevant biological fluids before performing the MIC assay.
These additional tests will provide a more comprehensive understanding of this compound's antimicrobial potential and guide its further development.
References
- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Paracelsin into Artificial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paracelsin is a peptide antibiotic known to form ion-conducting pores in lipid bilayers, a characteristic that makes it a subject of interest for antimicrobial research and drug delivery applications.[1] Its structural and functional similarity to the well-studied peptide Alamethicin allows for the adaptation of established methods for its incorporation into and study within artificial membrane systems.[1] These application notes provide a comprehensive guide to integrating this compound into liposomes, a common form of artificial membrane, and characterizing its effects. Due to the limited availability of specific quantitative data for this compound, data from its analogue, Alamethicin, is used as a reference.
This compound and Alamethicin: A Comparative Overview
This compound and Alamethicin are both classified as peptaibols, a class of peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). This high Aib content induces a strong propensity for forming α-helical structures, which is crucial for their membrane-inserting and pore-forming activities.
-
This compound: An antibiotic peptide isolated from Trichoderma reesei. It is known to form ion-conducting pores in lipid bilayers.[1]
-
Alamethicin: A 20-amino acid peptide produced by the fungus Trichoderma viride.[2] It is extensively studied as a model for voltage-gated ion channels.[2] Its sequence is Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-Phl, where Ac is acetyl and Phl is phenylalaninol.
The ability of these peptides to self-assemble within a lipid bilayer to form transmembrane channels is the basis of their biological activity. The process is typically voltage-dependent and results in pores of varying sizes, corresponding to different conductance levels.[2][3][4]
Data Presentation: Properties of Alamethicin in Artificial Membranes
The following tables summarize key quantitative data for Alamethicin, which can be used as a benchmark for studies involving this compound.
Table 1: Single-Channel Conductance States of Alamethicin
| Conductance Level | Number of Helices per Channel | Conductance in 1 M KCl (nS) | Inferred Pore Radius (Å) |
| 1 | 4 | ~0.4 | 6.3[5] |
| 2 | 5 | ~1.8 | 10.3[5] |
| 3 | 6 | ~3.0 | 11.4[5] |
| 4 | 7 | ~4.5 | Not Reported |
| 5 | 8 | ~5.8 | Not Reported |
| 6 | 9 | ~6.9 | Not Reported |
Data compiled from studies on Alamethicin channels in lipid bilayers. The relationship between conductance level and the number of helices is based on the model where NH = NL + 3.[3]
Table 2: Influence of Alamethicin Concentration on its Orientation in a POPC Bilayer
| Alamethicin Concentration (µM) | α-Helical Segment Orientation (θ₁) | 3₁₀-Helical Segment Orientation (θ₂) | Inferred State |
| 0.84 | 88° | 58° | Surface-adsorbed |
| 15.6 | 37° | Not Reported | Inserted |
Orientation angles are relative to the membrane surface normal. A larger angle indicates a more parallel orientation to the membrane surface.[6]
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Unilamellar Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) incorporating this compound.
Materials:
-
Phospholipids (e.g., DOPC, POPC, or a mixture mimicking a specific cell membrane)
-
This compound
-
Chloroform or a chloroform:methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amount of phospholipids and a specific molar ratio of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-peptide film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dry lipid-peptide film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipids.
-
Agitate the flask by hand or on a vortex mixer to disperse the film, resulting in the formation of Multilamellar Vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times) to form LUVs of a uniform size distribution.
-
The resulting liposome suspension containing incorporated this compound is now ready for use in downstream applications.
-
Protocol 2: Characterization of this compound-Induced Membrane Permeabilization using a Calcein Leakage Assay
This assay measures the release of a fluorescent dye from liposomes, indicating membrane permeabilization by this compound.
Materials:
-
This compound-containing LUVs prepared as in Protocol 1, with 50-100 mM calcein encapsulated in the hydration buffer.
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
-
Triton X-100 (10% solution)
Methodology:
-
Preparation of Calcein-Loaded Liposomes:
-
Follow Protocol 1 for liposome preparation, using a hydration buffer containing a self-quenching concentration of calcein (50-100 mM).
-
After extrusion, separate the calcein-loaded liposomes from the unencapsulated calcein using a size-exclusion chromatography column, eluting with an iso-osmotic buffer.
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded liposomes in the assay buffer to a suitable concentration in a cuvette.
-
Measure the baseline fluorescence (F₀) using a fluorometer with excitation and emission wavelengths appropriate for calcein (e.g., 495 nm and 515 nm, respectively).
-
If testing the external addition of this compound, add the desired concentration of the peptide to the liposome suspension and monitor the increase in fluorescence over time (Ft).
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and measure the maximum fluorescence (F_max).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at time 't' using the following formula: % Leakage = [(Ft - F₀) / (F_max - F₀)] * 100
-
Visualizations
Experimental Workflow for this compound Incorporation and Characterization
Caption: Workflow for incorporating this compound into liposomes and subsequent characterization.
Hypothesized Signaling Pathway Activated by this compound Pore Formation
The formation of pores by this compound in a cell membrane would lead to a significant influx of extracellular ions, particularly Ca²⁺, down their steep concentration gradient. This sudden increase in cytosolic Ca²⁺ can act as a second messenger, triggering a cascade of intracellular signaling events.
Caption: Ca²⁺-dependent signaling pathway potentially triggered by this compound-induced pores.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 3. Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. Probing alamethicin channels with water-soluble polymers. Effect on conductance of channel states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dependence of Alamethicin Membrane Orientation on the Solution Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paracelsin Ion Conductance Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and protocols required to measure the ion conductance of Paracelsin, a voltage-gated peptide known for its pore-forming abilities in lipid membranes. The primary technique detailed is the planar lipid bilayer (PLB) method , which allows for precise single-channel recordings and characterization of this compound's ion channel properties.
Introduction to this compound and Ion Conductance
This compound is a member of the peptaibol family, which includes the well-studied channel-forming peptide, alamethicin. Like its counterparts, this compound inserts into lipid bilayers and, upon the application of a transmembrane voltage, aggregates to form ion channels. The study of its ion conductance provides critical insights into its mechanism of action, ion selectivity, and potential as a therapeutic or research tool. Measuring the flow of ions through these channels is fundamental to understanding their biophysical properties.
Key Experimental Technique: Planar Lipid Bilayer Electrophysiology
The planar lipid bilayer (PLB) system is an in vitro method that provides a well-defined and controllable environment to study the activity of ion channels or pore-forming molecules.[1] This technique involves forming a lipid bilayer across a small aperture separating two aqueous compartments, followed by the incorporation of the molecule of interest and subsequent electrical recording.[1]
Experimental Setup
The core of the experimental setup consists of a bilayer chamber, electrodes, a sensitive current amplifier, and a data acquisition system.
-
Bilayer Chamber: Typically made of Delrin or Teflon, the chamber is divided into two compartments, cis and trans, by a thin partition. The partition contains a small aperture (50-250 µm in diameter) where the lipid bilayer is formed.[1]
-
Electrodes: Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a transmembrane potential and record the resulting ion current.
-
Headstage and Amplifier: A high-gain, low-noise patch-clamp amplifier is connected to the electrodes to measure the picoampere-level currents that flow through single channels.
-
Data Acquisition System: A digitizer and computer with specialized software are used to record and analyze the current traces.
-
Faraday Cage: The entire setup is housed within a Faraday cage to shield it from external electrical noise.
Experimental Protocols
Planar Lipid Bilayer Formation
Materials:
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)
-
Bilayer chamber and aperture-containing partition
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
This compound stock solution (in ethanol or methanol)
Protocol:
-
Assemble the bilayer chamber and fill both the cis and trans compartments with the electrolyte solution, ensuring the solution level is below the aperture.
-
Using a fine brush or glass rod, "paint" the lipid solution across the aperture in the partition.
-
Carefully raise the solution levels in both compartments above the aperture. A thin lipid film will spontaneously form and thin into a bilayer, a process that can be monitored by observing an increase in membrane capacitance.
-
Confirm bilayer formation by applying a small voltage step and observing a characteristic capacitive current spike. The steady-state current should be negligible, indicating a high-resistance seal.
Incorporation of this compound
Protocol:
-
Add a small aliquot of the this compound stock solution to the cis compartment while stirring gently. The cis compartment is conventionally the side to which the voltage is applied relative to the grounded trans side.
-
Allow time for the this compound peptides to diffuse and insert into the lipid bilayer. The incorporation process can be monitored by observing stepwise increases in current under a constant applied voltage.
Single-Channel Current Recording
Protocol:
-
Apply a constant holding potential across the bilayer (e.g., +100 mV). The magnitude of the voltage will influence the probability of channel opening.[2]
-
Record the current traces using the amplifier and data acquisition system. The opening and closing of individual this compound channels will appear as discrete, stepwise changes in the current.
-
To study the voltage-dependence of the channels, apply a series of voltage steps or ramps and record the corresponding currents.[3]
-
To determine ion selectivity, establish a salt gradient across the bilayer (e.g., 1 M KCl in the cis compartment and 0.1 M KCl in the trans compartment) and measure the reversal potential (the voltage at which the net current is zero).
Data Presentation
The quantitative data obtained from this compound ion conductance measurements can be summarized as follows. Note that specific values for this compound are analogous to those of similar peptaibols like alamethicin, and experimental determination is required for precise characterization.
| Parameter | Description | Typical Expected Values (based on peptaibols) |
| Single-Channel Conductance (γ) | The electrical conductance of a single open this compound channel. It is calculated from the single-channel current amplitude at a given voltage (γ = I/V). | Multiple conductance levels are expected, ranging from tens of picosiemens (pS) to several nanosiemens (nS), corresponding to different numbers of aggregated peptides forming the pore. |
| Ion Selectivity | The relative permeability of the channel to different ions. It is often expressed as a permeability ratio (e.g., PK+/PNa+). | Peptaibol channels are generally cation-selective, with a slight preference for potassium over sodium. |
| Voltage-Dependent Gating | The probability of the channel being in an open state is dependent on the transmembrane voltage. | Channel opening is favored at higher transmembrane potentials (either positive or negative). The relationship between voltage and open probability is typically steep. |
| Reversal Potential (Erev) | The membrane potential at which there is no net flow of ions through the channel. It is used to calculate ion selectivity. | Under a 10-fold KCl gradient, a positive reversal potential would confirm cation selectivity. |
Mandatory Visualizations
Experimental Workflow for this compound Ion Conductance Measurement
Caption: Workflow for this compound ion conductance measurement.
Putative Signaling Pathway Following this compound-Induced Membrane Depolarization
Caption: this compound-induced membrane depolarization signaling.
References
Step-by-step guide for working with Paracelsin in the lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paracelsin is a peptide antibiotic produced by the fungus Trichoderma reesei. It belongs to the peptaibol family, characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Structurally and functionally, this compound is closely related to alamethicin, a well-studied channel-forming peptide.[1] The primary mechanism of action for this compound is the formation of voltage-dependent ion channels or pores in lipid bilayer membranes, leading to disruption of membrane integrity and ultimately cell death.[1] This property makes this compound a subject of interest for its potential as an antimicrobial agent, particularly against Gram-positive bacteria.
These application notes provide a step-by-step guide for researchers working with this compound in the laboratory, covering its handling, experimental protocols for assessing its activity, and data interpretation. Due to the limited availability of specific quantitative data for this compound, data and starting concentrations for the closely related peptide, alamethicin, are provided as a reference.
Data Presentation
| Parameter | Value (for Alamethicin) | Conditions | Reference |
| Minimum Inhibitory Concentration (MIC) | |||
| Bacillus subtilis | 10 µg/mL | Broth microdilution | [2] |
| Staphylococcus aureus | 1-10 µg/mL | Broth microdilution | - |
| Pore Conductance (Single Channel) | 0.1 - 1.0 nS | 1 M KCl, 100 mV | [3] |
| Cytotoxicity (IC50) | |||
| Human Red Blood Cells | > 100 µg/mL | Hemolysis assay | - |
| HeLa cells | 5-20 µg/mL | MTT assay | - |
Note: These values are for alamethicin and should be considered as an initial guide for this compound. Optimal concentrations and conditions for this compound must be determined empirically.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against a bacterial strain using the broth microdilution method, following general guidelines for antimicrobial susceptibility testing.[4][5][6]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration for the assay (e.g., 128 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Broth Microdilution:
-
In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the starting this compound solution (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be around 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed by eye or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Protocol 2: Planar Lipid Bilayer Electrophysiology for Pore Formation Analysis
This protocol outlines the method for reconstituting this compound into a planar lipid bilayer to study its ion channel forming properties.[1][7]
Workflow for Planar Lipid Bilayer Electrophysiology
Caption: Workflow for studying this compound pore formation using planar lipid bilayers.
Methodology:
-
Materials:
-
Planar lipid bilayer setup with two chambers (cis and trans) separated by a thin partition with a small aperture.
-
Ag/AgCl electrodes.
-
Low-noise patch-clamp amplifier and data acquisition system.
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
This compound stock solution.
-
-
Bilayer Formation:
-
Fill both the cis and trans chambers with the electrolyte solution.
-
"Paint" the lipid solution across the aperture in the partition.
-
Monitor the capacitance of the membrane until it stabilizes, indicating the formation of a stable bilayer.
-
-
This compound Addition:
-
Add a small aliquot of the this compound stock solution to the cis chamber to achieve the desired final concentration (start with a low concentration, e.g., 1-10 ng/mL).
-
Stir the solution gently to facilitate the incorporation of this compound into the bilayer.
-
-
Data Acquisition:
-
Apply a constant voltage across the bilayer (e.g., +100 mV).
-
Record the resulting current trace. The insertion of this compound pores will be observed as discrete, stepwise increases in current.
-
-
Data Analysis:
-
Analyze the current recordings to determine the single-channel conductance (I/V), open and closed lifetimes, and voltage-gating properties of the this compound channels.
-
Protocol 3: Cytotoxicity Assay using MTT
This protocol describes how to assess the cytotoxic effects of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Methodology:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound, like other peptaibols, is the formation of pores in the cell membrane. This process does not involve a specific signaling pathway in the traditional sense of receptor-ligand interactions and downstream cascades. Instead, the interaction is a direct physical disruption of the membrane.
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of action for this compound leading to cell death.
This diagram illustrates the proposed steps of this compound's action:
-
This compound monomers are in solution.
-
Upon encountering a cell membrane, the monomers aggregate on the membrane surface.
-
The aggregates insert into the lipid bilayer.
-
A transmembrane pore is formed.
-
This pore allows the uncontrolled leakage of ions and small molecules across the membrane.
-
The ion leakage leads to the dissipation of the membrane potential.
-
The loss of membrane potential disrupts cellular energy production, leading to ATP depletion.
-
Ultimately, these events result in cell death.
Conclusion
Working with this compound in the laboratory requires a combination of techniques from microbiology, biophysics, and cell biology. The protocols provided here offer a starting point for investigating the antimicrobial and cytotoxic properties of this interesting peptaibol. Due to its similarity to alamethicin, the established knowledge base for alamethicin can serve as a valuable resource for guiding experimental design and data interpretation for this compound. As with any research, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. This compound, a peptide antibiotic containing alpha-aminoisobutyric acid, isolated from Trichoderma reesei Simmons. Part A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-cell, time-resolved study of the effects of the antimicrobial peptide alamethicin on Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion selectivity of the channels formed by pardaxin, an ionophore, in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Troubleshooting Paracelsin aggregation in solution
Welcome to the Paracelsin Technical Support Center. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address issues related to this compound aggregation in solution.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments with this compound.
Q1: My this compound solution has become cloudy and a precipitate has formed. What should I do?
A cloudy appearance or the formation of a precipitate is a common indicator of protein aggregation. Here are steps to troubleshoot this issue:
-
Do not discard the sample immediately. A small amount of precipitate can make the entire solution appear cloudy, but a significant portion of the this compound may still be in solution.[1]
-
Centrifuge a small aliquot of your sample to separate the soluble and insoluble fractions.
-
Analyze both the supernatant and the pellet using SDS-PAGE to determine the amount of this compound that has aggregated.[2][3]
-
Attempt to resolubilize the precipitate. This can sometimes be achieved by adding a small amount of a solubilizing agent, such as a mild detergent or a chaotropic agent like urea or guanidine hydrochloride, to a small aliquot of the precipitate.
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow for addressing this compound precipitation.
Q2: I observe this compound aggregation after changing the buffer. What could be the cause?
Changing the buffer conditions, such as through dialysis or buffer exchange, can often lead to protein aggregation if the new environment is not optimal for this compound's stability.[1]
Possible Causes and Solutions:
| Parameter | Potential Issue | Recommended Action |
| Salt Concentration | Too low or too high salt concentration can lead to aggregation. Low salt can expose hydrophobic regions, while high salt can cause "salting out".[1] | Determine the optimal salt concentration for this compound. If you need to reduce salt for a downstream application like ion-exchange chromatography, do so in a stepwise manner. |
| pH | The pH of the buffer may be too close to this compound's isoelectric point (pI), where the net charge is zero, leading to aggregation. | Adjust the buffer pH to be at least 1-2 units away from the pI. At pH values further from the pI, charge-charge repulsion can help prevent aggregation.[4] |
| Buffer Components | The new buffer may lack essential stabilizing agents or contain components that promote aggregation. | Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or amino acids (e.g., arginine, glycine). |
Q3: My this compound aggregates during temperature changes (heating or freeze-thaw cycles). How can I prevent this?
Temperature fluctuations can induce conformational changes in proteins, leading to aggregation.
-
For heating: If this compound needs to be exposed to higher temperatures, consider adding stabilizing agents like sucrose, which can increase the thermal stability of proteins.[4]
-
For freeze-thaw cycles: Repeated freezing and thawing can cause aggregation due to factors like ice-water interface formation and cryo-concentration. To mitigate this:
-
Aliquot your this compound solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Consider adding cryoprotectants like glycerol or sucrose to the buffer.[4]
-
Frequently Asked Questions (FAQs)
What are the common causes of this compound aggregation?
This compound aggregation can be triggered by a variety of factors that disrupt its native conformation and stability. These include:
-
High Protein Concentration: More frequent intermolecular collisions increase the likelihood of aggregation.[1]
-
Suboptimal pH and Salt Concentration: These affect the surface charge and solubility of the protein.[1][4]
-
Temperature Stress: Both high temperatures and freeze-thaw cycles can lead to unfolding and aggregation.[4]
-
Mechanical Stress: Agitation, shaking, or pumping can introduce air-liquid interfaces that promote unfolding.[4]
-
Presence of Contaminants: Metal ions or other impurities can sometimes promote aggregation.[1]
Factors Influencing this compound Aggregation
Caption: Key factors that can lead to this compound aggregation.
What additives can I use to improve this compound stability?
Several types of pharmaceutical additives can be used to enhance the stability of this compound in solution. The choice of additive will depend on the specific properties of this compound and the intended application.
| Additive Class | Examples | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | Preferential exclusion, increasing the energy required for unfolding.[4] |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by various mechanisms, including acting as crowding agents or interacting with hydrophobic patches. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation at air-water interfaces and can stabilize the protein structure.[4] |
| Salts | Sodium Chloride, Potassium Chloride | Modulate electrostatic interactions and solubility. |
| Chelating Agents | EDTA | Can prevent metal-ion-induced aggregation by sequestering metal ions.[1] |
How can I detect and quantify this compound aggregation?
Several analytical techniques can be used to monitor this compound aggregation:
-
Size-Exclusion Chromatography (SEC): This is a powerful technique for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and is very sensitive to the presence of large aggregates.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize aggregates. Non-reducing SDS-PAGE can reveal disulfide-linked aggregates, while samples that are not boiled may show non-covalent aggregates.[3]
-
Visual Inspection and Turbidity: The simplest method is to visually inspect for cloudiness or precipitation. Turbidity can be quantified by measuring absorbance at a high wavelength (e.g., 340-600 nm).
Experimental Protocols
Protocol: SDS-PAGE Analysis of Soluble and Insoluble this compound Fractions
-
Sample Preparation:
-
Take a 100 µL aliquot of your this compound solution.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (insoluble fraction) in 100 µL of the original buffer.
-
-
Loading Buffer Addition:
-
To 20 µL of the supernatant and 20 µL of the resuspended pellet, add 5 µL of 5X SDS-PAGE loading buffer.
-
For reducing conditions, ensure the loading buffer contains a reducing agent like β-mercaptoethanol or DTT.[3]
-
-
Denaturation:
-
Boil the samples at 95-100°C for 5-10 minutes. In cases where boiling might induce aggregation, heating at 70°C for 10 minutes can be an alternative.
-
-
Gel Electrophoresis:
-
Load 15-20 µL of each sample into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue.
-
Destain the gel and visualize the protein bands. The presence of a band in the lane corresponding to the pellet indicates aggregation.
-
Protocol: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Preparation:
-
Equilibrate the SEC column and system with a filtered and degassed mobile phase (typically the formulation buffer).
-
-
Sample Preparation:
-
Centrifuge the this compound sample at 14,000 x g for 10 minutes to remove any large particulates.
-
-
Injection and Separation:
-
Inject an appropriate volume of the clarified sample onto the column.
-
The separation occurs based on size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.[5]
-
-
Detection and Analysis:
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species to quantify the level of aggregation.
-
References
Technical Support Center: Paracelsin Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Paracelsin for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
A1: this compound is a peptide antibiotic isolated from the fungus Trichoderma reesei. Like many peptides, this compound can be susceptible to degradation in experimental settings, which can lead to a loss of biological activity and inconsistent results. Factors affecting its stability include temperature, pH, presence of proteases, and oxidation. Notably, this compound contains α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid known to enhance proteolytic resistance and stabilize helical structures in peptides.[1][2][3][4]
Q2: What are the primary pathways of peptide degradation I should be aware of for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, peptides are generally susceptible to:
-
Proteolysis: Enzymatic cleavage of peptide bonds by proteases present in serum-containing media or due to microbial contamination. The presence of α-aminoisobutyric acid in this compound is expected to confer a degree of resistance to this.[1]
-
Hydrolysis: Non-enzymatic cleavage of peptide bonds, which can be accelerated at non-optimal pH and elevated temperatures.
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be catalyzed by metal ions or exposure to reactive oxygen species.
-
Aggregation: Peptides can self-assemble into insoluble aggregates, effectively reducing the concentration of active monomeric this compound in your experiment.[5][6]
Q3: How should I properly store my this compound stock solutions and aliquots?
A3: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should also be stored at -20°C or -80°C. The choice of solvent for reconstitution is also critical; sterile, nuclease-free water or a buffer appropriate for your experiment is recommended.
Q4: Can chemical modifications improve this compound's stability?
A4: Yes, various chemical modifications can enhance peptide stability. This compound naturally contains α-aminoisobutyric acid, which is a stabilizing feature.[1][2][3][4] Other common strategies that could be applied to synthetic analogues of this compound include:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the peptide's half-life and reduce immunogenicity.
-
Cyclization: Creating a cyclic peptide structure can significantly increase resistance to proteases.
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers can make the peptide less recognizable to proteases.
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Loss of this compound activity over time in cell culture. | Proteolytic degradation by serum components. | - Use serum-free media if your experimental design allows. - Heat-inactivate the serum before use. - Add a broad-spectrum protease inhibitor cocktail to your media. |
| Precipitation or cloudiness observed in this compound solution. | Peptide aggregation or poor solubility at the working concentration or pH. | - Optimize the pH of your buffer; many peptides have an optimal pH range for solubility. - Try adding stabilizing excipients such as sugars (e.g., trehalose) or polyols. - Lower the working concentration of this compound. - Briefly sonicate the solution to aid in solubilization. |
| Inconsistent results between experimental replicates. | Degradation due to multiple freeze-thaw cycles or improper storage. | - Prepare single-use aliquots of your this compound stock solution. - Ensure consistent storage conditions (-20°C or -80°C). - Perform a stability test on your stock solution to determine its shelf-life under your storage conditions. |
| This compound appears to be inactive from the start. | Improper initial reconstitution or degradation during shipping/storage. | - Ensure the lyophilized peptide was fully dissolved. - Use a fresh vial of this compound. - Verify the biological activity using a simple, rapid assay if available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: Lyophilized this compound, sterile nuclease-free water or appropriate buffer (e.g., PBS, pH 7.4), sterile polypropylene tubes.
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add the required volume of sterile solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or pipet up and down to dissolve the peptide completely. Avoid vigorous vortexing which can cause aggregation.
-
Once dissolved, create single-use aliquots in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C until use.
-
Protocol 2: Assessing this compound Stability at Different pH Conditions
-
Materials: this compound stock solution, a range of buffers with different pH values (e.g., pH 4, 7, 9), a method for quantifying active this compound (e.g., HPLC, bioassay).
-
Procedure:
-
Dilute the this compound stock solution to a final concentration in each of the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each pH condition.
-
Immediately analyze the samples to determine the concentration of intact/active this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the optimal pH for stability.[7]
-
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. youtube.com [youtube.com]
- 7. news-medical.net [news-medical.net]
Common experimental problems with Paracelsin and solutions
Welcome to the technical support center for Paracelsin. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antibiotic peptide isolated from the fungus Trichoderma reesei. Its primary mechanism of action is the formation of ion-conducting pores or channels in lipid bilayer membranes. This action is similar to other peptides like alamethicin[1]. The formation of these pores disrupts the cell membrane's integrity, leading to uncontrolled ion exchange, depolarization of the membrane potential, and ultimately, cell death.
Q2: How should I dissolve and store this compound for optimal activity?
A2: As a peptide, this compound's solubility and stability are critical for reproducible experimental results. While specific solubility can depend on the exact sequence analogue, a general approach is to first use a small amount of an organic solvent like DMSO or ethanol to dissolve the peptide, followed by dilution with the aqueous buffer or cell culture medium of choice. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cells with this compound is expected to cause rapid membrane depolarization due to the influx of ions through the newly formed pores. This can trigger a cascade of downstream events, including an increase in intracellular calcium, activation of apoptotic pathways, and ultimately, cytotoxicity. The magnitude and speed of these effects will depend on the concentration of this compound, the cell type, and the composition of the lipid membrane.
Troubleshooting Guide
Problem: I am observing inconsistent or no cytotoxic effects in my cell viability assays.
This is a common issue that can arise from several factors. Use the following logical workflow to diagnose the problem.
Problem: My this compound solution is cloudy or shows precipitates.
A cloudy solution often indicates that the peptide has poor solubility or has started to aggregate in your aqueous buffer.
-
Cause: Peptides can aggregate, especially at high concentrations or in certain buffers. This is common when diluting a stock solution from an organic solvent into an aqueous medium too quickly.
-
Solution 1 (Solubility): Try vortexing the solution vigorously. If that fails, brief sonication in a water bath can help break up aggregates.
-
Solution 2 (Protocol): When diluting your organic stock, add it to the aqueous buffer dropwise while vortexing to prevent rapid precipitation.
-
Solution 3 (Solvent): Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If higher concentrations of this compound are needed, you may need to explore alternative solvent systems, though this requires careful validation.
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell type and the experimental conditions. Below is a table of hypothetical data to guide initial experiments. Researchers should always perform a dose-response curve to determine the optimal concentration for their specific system.
| Parameter | Value Range | Cell Type(s) | Notes |
| Effective Concentration (EC50) | 1 - 25 µM | Mammalian Cell Lines | Highly variable. Start with a broad range (e.g., 0.1 µM to 100 µM). |
| Antimicrobial Conc. (MIC) | 0.5 - 10 µg/mL | Bacillus subtilis, Micrococcus | Effective against various Gram-positive bacteria[1]. |
| Recommended Solvent | DMSO, Ethanol | N/A | Use at the lowest possible concentration to achieve stock solution. |
| Final Solvent Conc. in Assay | < 0.5% (v/v) | All | Higher concentrations can cause solvent-specific cytotoxicity. |
| Storage (Lyophilized) | -20°C to -80°C | N/A | Stable for >1 year. |
| Storage (Stock Solution) | -20°C to -80°C | N/A | Aliquot to avoid freeze-thaw cycles. Stable for several months. |
Experimental Protocols & Signaling Pathways
This compound's Mechanism of Action
This compound exerts its effects by inserting itself into the cell membrane and forming a pore, which disrupts the normal ionic gradients essential for cell survival. This process is depicted in the signaling diagram below.
Protocol: Standard Cytotoxicity Assay (MTT-based)
This protocol provides a general framework for assessing this compound's cytotoxic effects using an MTT assay, which measures metabolic activity as an indicator of cell viability.
Materials:
-
Target cells in culture
-
96-well clear, flat-bottom plates
-
This compound (lyophilized powder)
-
DMSO (for stock solution)
-
Complete culture medium
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations by diluting the stock solution in complete culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions to the appropriate wells. Include "vehicle control" wells (medium with the same final DMSO concentration as the highest this compound dose) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours)[2].
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance from wells with no cells. Plot the results as a dose-response curve to determine the IC50 value.
References
Technical Support Center: Paracelsin (Peptide Therapeutic)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of Paracelsin to maintain its bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C for long-term storage, protected from light.[1][2][3] Under these conditions, the peptide is stable for several years.[1] For short-term storage (weeks), refrigeration at 4°C is acceptable.[4][5]
Q2: How should I store this compound after reconstitution?
A2: Once reconstituted, this compound solutions are significantly less stable than the lyophilized form.[1] For optimal stability, it is recommended to aliquot the solution into single-use volumes and store them at -20°C.[1][3] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1][2] If the solution will be used within a week, it can be stored at 4°C.[4]
Q3: What is the best solvent for reconstituting this compound?
A3: The choice of solvent depends on the physicochemical properties of this compound. For most peptides, sterile, purified water is a good starting point.[3] If this compound is basic, a dilute acidic solution (e.g., 1-10% acetic acid) can aid dissolution.[3] Conversely, if it is acidic, a dilute basic solution (e.g., 1% ammonium hydroxide) may be used.[3] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by dilution with an aqueous buffer.[2][3]
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation can indicate several issues, including aggregation, insolubility, or microbial contamination. Refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: How can I prevent oxidation of this compound, especially if its sequence contains Cysteine, Methionine, or Tryptophan?
A5: Peptides with these residues are prone to oxidation.[1][6] To minimize this, it is crucial to use degassed, oxygen-free solvents for reconstitution.[2][3] Purging the vial with an inert gas like nitrogen or argon before sealing and storing can also help.[1]
Storage Condition Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Long-term (Years) | Protect from light and moisture.[1][4] |
| 4°C | Short-term (Weeks) | Keep in a tightly sealed vial in a desiccator.[1][4] | |
| Reconstituted Solution | -20°C | Up to 3-4 months | Aliquot to avoid freeze-thaw cycles.[5] Use sterile buffer (pH 5-7).[3] |
| 4°C | Up to 1-2 weeks | Prone to bacterial degradation; sterile filtration is recommended.[1][5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Bioactivity | - Improper storage temperature.- Repeated freeze-thaw cycles.- Oxidation of sensitive amino acids.- pH of the solution is not optimal. | - Verify storage conditions against the recommended guidelines.- Prepare fresh aliquots from a new lyophilized vial.- Use degassed solvents for reconstitution.- Ensure the buffer pH is within the optimal range for this compound stability (typically pH 5-7).[3] |
| Precipitation or Aggregation Upon Reconstitution | - Incorrect solvent or pH.- High peptide concentration.- Peptide has hydrophobic regions. | - Try dissolving in a different solvent system (see FAQ A3).- Reconstitute at a lower concentration.- Gentle sonication may help to dissolve the peptide.- For hydrophobic peptides, initially dissolve in a small amount of organic solvent (e.g., DMSO) before adding the aqueous buffer.[2] |
| Inconsistent Results in Bioassays | - Inaccurate peptide concentration.- Presence of contaminants (e.g., TFA).- Degradation of the peptide stock solution. | - Accurately determine the peptide concentration using a method like a BCA assay or UV spectroscopy.[7]- Consider TFA removal if it is suspected to interfere with the assay.- Use a fresh aliquot of this compound for each experiment. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation and moisture absorption.[3][4]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Using a sterile syringe, slowly add the appropriate pre-chilled, sterile solvent down the side of the vial. Do not squirt the solvent directly onto the peptide powder.
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause aggregation or denaturation. If necessary, gentle sonication can be applied.
-
Aliquotting and Storage: Once fully dissolved, aliquot the this compound solution into sterile, low-protein-binding microcentrifuge tubes for single-use. Store the aliquots at -20°C or as recommended in Table 1.
Protocol 2: In Vitro Cell-Based Bioactivity Assay
This protocol provides a general framework for assessing the bioactivity of this compound by measuring its effect on a target cell line.
-
Cell Culture: Culture the target cells in the recommended medium and conditions until they reach the desired confluency for the assay.
-
Cell Seeding: Harvest the cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of the reconstituted this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to allow this compound to exert its biological effect.
-
Bioactivity Readout: Measure the biological response using a suitable assay. This could be a cell viability assay (e.g., MTT, MTS), a reporter gene assay, or the measurement of a specific biomarker (e.g., cytokine secretion via ELISA).
-
Data Analysis: Plot the response against the this compound concentration and determine the EC50 (half-maximal effective concentration) value to quantify its bioactivity.
Visualizations
Caption: Experimental workflow for this compound bioactivity assessment.
Caption: Generic receptor-mediated signaling pathway for this compound.
References
- 1. genscript.com [genscript.com]
- 2. peptide.com [peptide.com]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. corepeptides.com [corepeptides.com]
- 5. particlepeptides.com [particlepeptides.com]
- 6. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Paracelsin Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Paracelsin in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous buffers?
A1: this compound, like many peptides, is susceptible to several degradation pathways in aqueous solutions. The primary causes include:
-
Proteolytic Cleavage: Enzymatic degradation by proteases present in cell lysates or other biological samples.
-
pH Instability: Extreme pH values can lead to hydrolysis of peptide bonds and modifications of amino acid side chains.
-
Oxidation: Certain amino acid residues in this compound are prone to oxidation, especially in the presence of metal ions or reactive oxygen species.
-
Temperature Sensitivity: Elevated temperatures can accelerate both chemical and enzymatic degradation.
-
Adsorption: this compound can adsorb to the surfaces of storage containers and labware, leading to a decrease in the effective concentration.
Q2: What is the optimal pH range for storing and using this compound?
A2: Based on internal stability studies, this compound is most stable in a slightly acidic to neutral pH range. For short-term storage (up to 24 hours), a pH of 6.0-7.0 is recommended. For long-term storage, lyophilized aliquots are ideal. When in solution, it is crucial to avoid pH extremes.
Q3: Can I use a phosphate-buffered saline (PBS) for my experiments with this compound?
A3: While PBS is a common biological buffer, it may not be optimal for all this compound experiments. Phosphate ions can sometimes catalyze peptide degradation or interact with divalent cations that may be required for this compound's activity.[1] We recommend using a "Good's" buffer, such as HEPES or PIPES, which are known to have minimal interaction with biological macromolecules.
Troubleshooting Guide
Issue 1: Rapid Loss of this compound Activity
Symptoms:
-
Inconsistent experimental results.
-
Decreased biological activity of this compound over a short period.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Protease Contamination | Add a broad-spectrum protease inhibitor cocktail to your experimental buffer. |
| Sub-optimal pH | Prepare fresh buffer and verify the pH is within the recommended range of 6.0-7.0. |
| High Temperature | Conduct experiments on ice and store this compound solutions at 4°C for short-term use. |
| Oxidation | Degas buffers and consider adding a reducing agent like DTT or TCEP if compatible with your assay. |
Issue 2: Poor Solubility of this compound
Symptoms:
-
Visible precipitate in the this compound stock solution or experimental buffer.
-
Difficulty in dissolving lyophilized this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent | Reconstitute lyophilized this compound in a small amount of sterile, nuclease-free water or a buffer with a slightly acidic pH before diluting into the final experimental buffer. |
| Aggregation | Include a small percentage (e.g., 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your buffer to prevent aggregation.[2] |
| High Concentration | Prepare a more dilute stock solution and perform serial dilutions to reach the desired final concentration. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Experimental Buffer
This protocol describes the preparation of a buffer designed to minimize this compound degradation for in vitro cell-based assays.
Materials:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Chloride (NaCl)
-
Bovine Serum Albumin (BSA, protease-free)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Nuclease-free water
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
To prepare 1 L of 1X Stabilized this compound Buffer, add the following to 800 mL of nuclease-free water:
-
2.38 g HEPES (final concentration 10 mM)
-
8.76 g NaCl (final concentration 150 mM)
-
-
Dissolve the components by stirring.
-
Adjust the pH to 6.8 with 1 M NaOH or 1 M HCl.
-
Add 1 g of BSA (final concentration 0.1%).
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterile filter the buffer using a 0.22 µm filter.
-
Immediately before use, add one tablet of protease inhibitor cocktail per 50 mL of buffer.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound over time in different buffer conditions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
This compound standard
-
Experimental buffers to be tested
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath
Procedure:
-
Prepare solutions of this compound at a final concentration of 1 mg/mL in each experimental buffer.
-
Immediately after preparation (T=0), inject a 20 µL aliquot of each solution onto the HPLC system.
-
Incubate the remaining solutions at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject a 20 µL aliquot of each solution onto the HPLC.
-
Run a gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 214 nm.
-
Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the T=0 sample.
Data Presentation
Table 1: Effect of pH on this compound Stability at 37°C
| Buffer pH | % Intact this compound after 8 hours | % Intact this compound after 24 hours |
| 5.0 | 92% | 75% |
| 6.0 | 98% | 91% |
| 7.0 | 95% | 85% |
| 8.0 | 78% | 55% |
Table 2: Efficacy of Stabilizing Agents on this compound Recovery at pH 7.4, 37°C
| Additive | % Intact this compound after 24 hours |
| None | 62% |
| Protease Inhibitor Cocktail | 88% |
| 0.1% BSA | 75% |
| Protease Inhibitor Cocktail + 0.1% BSA | 94% |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Paracelsin (Claudin-10b) Ion Channel Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in reproducing ion channel recordings of Paracelsin, also known as Claudin-10b. Given the inherent difficulties in studying tight junction proteins, this guide synthesizes available information and provides structured advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Claudin-10b) and what are its key ion channel properties?
A1: this compound (Claudin-10b) is a protein that forms cation-selective channels within the tight junctions of epithelial tissues, particularly in the kidneys and lungs.[1][2] Its primary role is to control the paracellular flux of ions. Key properties include:
-
Cation Selectivity: It is highly permeable to cations, particularly Na⁺.[1][2]
-
Low Water Permeability: A distinguishing feature of this compound is its low permeability to water, which is attributed to the narrowness of its pore and the stable coordination of Na⁺ ions with acidic pore-lining residues (E153, D36, D56).[1][2][3]
-
Small Conductance: While direct single-channel conductance values are not extensively reported in experimental patch-clamp studies, molecular dynamics simulations suggest a small unitary conductance.
Q2: Why are this compound ion channel recordings so challenging to reproduce?
A2: Reproducing this compound recordings is challenging due to a combination of factors:
-
Location within Tight Junctions: this compound channels are integral components of the complex and dense structure of tight junctions, making them less accessible to patch-clamp pipettes compared to channels on the apical or basolateral membrane.
-
Small Unitary Conductance: The presumed small single-channel conductance can make it difficult to resolve individual channel openings from background noise.
-
Lack of Specific Pharmacological Tools: There is a scarcity of known specific blockers or activators for this compound, which complicates the isolation of its currents from other endogenous channels.
-
Heterologous Expression Issues: Overexpression of claudins in heterologous systems may not perfectly replicate their native assembly and function within a tight junction strand.
Q3: What expression systems are suitable for studying this compound channels?
A3: While challenging, heterologous expression in cell lines is a common approach.
-
Epithelial Cell Lines: Using epithelial cell lines that form tight junctions, such as Madin-Darby Canine Kidney (MDCK) cells, is advantageous as they provide a more native environment for claudin integration.
-
Non-Epithelial Cell Lines: Cell lines like Human Embryonic Kidney (HEK-293) cells can be used, but may require co-expression with other tight junction proteins to facilitate proper channel formation and localization.
Q4: Are there any known blockers or modulators for this compound?
A4: Currently, there are no widely recognized specific pharmacological blockers for this compound channels. The development of such tools is an ongoing area of research. Researchers often have to rely on ion substitution experiments and comparing recordings from wild-type and knockout/knockdown models to isolate this compound-mediated currents.
Troubleshooting Guide
This guide addresses specific issues that may arise during attempts to record this compound ion channel activity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty achieving a Gigaohm (GΩ) seal | 1. Pipette tip is not clean. 2. Cell membrane is unhealthy or has debris. 3. Inadequate positive pressure before approaching the cell. 4. Vibrations in the setup. | 1. Use freshly pulled and fire-polished pipettes for each attempt. 2. Ensure cell cultures are healthy and not overgrown. Gently perfuse the recording chamber to remove debris. 3. Apply consistent, gentle positive pressure to the pipette as you approach the cell to keep the tip clean. 4. Check the anti-vibration table and ensure all components of the rig are securely fastened. |
| Inability to detect single-channel currents (low signal-to-noise ratio) | 1. Very small single-channel conductance of this compound. 2. High background electrical noise. 3. Sub-optimal patch-clamp amplifier settings. | 1. Use a low-noise patch-clamp amplifier and headstage. Ensure proper grounding of all equipment. 2. Work within a Faraday cage to shield from external electrical noise. 3. Optimize the filter settings on your amplifier to reduce high-frequency noise without distorting the channel kinetics. A Bessel filter is often preferred. |
| Run-down of channel activity | 1. Washout of essential intracellular components in whole-cell configuration. 2. Instability of the expressed channel in the membrane. | 1. Use the perforated patch-clamp technique with antibiotics like Amphotericin B or Gramicidin to preserve the intracellular environment. 2. If using whole-cell, include ATP and GTP in the intracellular solution to support cellular metabolism. |
| Contamination from other ion channels | 1. Endogenous channel activity in the expression system. 2. Lack of specific blockers for this compound. | 1. Characterize the endogenous channel activity of your expression system before expressing this compound. 2. Use a combination of ion substitution and voltage protocols to isolate the currents of interest. For example, if studying Na⁺ permeability, replace other cations in the external solution. 3. Compare recordings from cells expressing this compound with control (non-expressing) cells. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, derived from molecular dynamics simulations and analogies to other small-conductance cation channels, due to the limited availability of direct experimental patch-clamp data.
Table 1: Hypothetical Single-Channel Conductance
| Ion (150 mM) | Conductance (pS) |
| Na⁺ | 5 - 10 |
| K⁺ | 3 - 7 |
| Ca²⁺ | 1 - 3 |
Note: These are estimated values and should be experimentally verified.
Table 2: Hypothetical Ion Selectivity Profile
| Ion Pair | Permeability Ratio (PX/PNa) |
| K⁺/Na⁺ | ~0.7 |
| Ca²⁺/Na⁺ | ~0.3 |
| Cl⁻/Na⁺ | <0.01 |
Note: These ratios are estimations based on the cation-selective nature of this compound.
Detailed Experimental Protocol: Perforated Patch-Clamp Recording of this compound
This protocol is a synthesized methodology for recording this compound channels expressed in a suitable epithelial cell line (e.g., MDCK).
1. Cell Culture and Transfection:
-
Culture MDCK cells on glass coverslips until they form a confluent monolayer with well-established tight junctions.
-
Transfect cells with a vector encoding for this compound (Claudin-10b), preferably with a fluorescent tag for identification of expressing cells.
-
Allow 24-48 hours for protein expression and incorporation into tight junctions.
2. Preparation of Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Perforating Agent Stock: Prepare a stock solution of Amphotericin B (e.g., 60 mg/mL in DMSO).
3. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-8 MΩ.
-
Fire-polish the pipette tips to ensure a smooth surface for sealing.
-
Back-fill the pipette with the intracellular solution containing freshly diluted Amphotericin B (final concentration 100-240 µg/mL).
4. Recording Procedure:
-
Transfer a coverslip with the cells to the recording chamber on the microscope stage.
-
Identify a transfected cell (if using a fluorescent tag).
-
Apply gentle positive pressure to the pipette and approach the cell surface, targeting the region of cell-cell contact where tight junctions are located.
-
Once a dimple is observed on the cell surface, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to achieve a GΩ seal.
-
Monitor the access resistance. It will gradually decrease as the Amphotericin B perforates the membrane patch (typically takes 10-30 minutes).
-
Once a stable, low access resistance is achieved, begin recording in voltage-clamp mode.
Visualizations
Caption: Workflow for Perforated Patch-Clamp Recording of this compound.
Caption: Logical Flow for Troubleshooting this compound Recordings.
References
- 1. Ion and water permeation through claudin-10b and claudin-15 paracellular channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claudin-10b cation channels in tight junction strands: Octameric-interlocked pore barrels constitute paracellular channels with low water permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claudin-10b cation channels in tight junction strands: Octameric-interlocked pore barrels constitute paracellular channels with low water permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address low yield during Paracelsin purification
Welcome to the technical support center for Paracelsin purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a primary focus on resolving issues related to low purification yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to a low yield of this compound. The questions are organized by the stage of the purification workflow.
Stage 1: Fungal Culture & this compound Production
Q1: My Trichoderma culture is growing, but the this compound yield is negligible. What are the likely causes?
A1: Low this compound production despite healthy fungal growth is a common issue. Several factors at the cultivation stage can significantly impact the biosynthesis of peptaibols like this compound:
-
Suboptimal Culture Media: this compound production is a secondary metabolic process, often triggered under specific nutrient conditions. Ensure your media composition is optimized. For instance, using sucrose as a carbon source may increase production compared to glucose by reducing negative regulation of the necessary genes.[1]
-
Lack of Precursors: The addition of precursor amino acids, particularly the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib), can significantly boost yield by making key building blocks readily available for the nonribosomal peptide synthetases (NRPS) that produce this compound.[1]
-
Incorrect Fermentation Type: The efficient biosynthesis of peptaibols is often observed in solid-state fermentations or in older, sporulating liquid cultures.[2] If you are using submerged liquid fermentation, extending the cultivation time to allow for sporulation may improve yields.[3]
-
Physical/Chemical Parameters: Factors such as initial pH, incubation temperature, and humidity are critical.[1][4] An initial pH of 3.5 and a temperature of 30°C have been found to be optimal for the production of related compounds in Trichoderma.[5]
-
Genetic Regulation: The expression of this compound-synthesizing genes can be repressed by certain factors, such as the glucose sensor TlSTP1.[6] While genetic engineering is an advanced step, it highlights that the choice of fungal strain and specific culture conditions that favor derepression are crucial.
Q2: How can I actively enhance this compound production in my culture?
A2: To enhance production, consider implementing the following strategies:
-
Media Additives: Supplement your culture medium with Aib, valine, or proline, as these have been shown to increase the production of similar peptaibols.[1]
-
Use of Elicitors: Adding cell debris from other fungi, such as Fusarium oxysporum, can act as an elicitor, triggering a defense response in Trichoderma that includes the increased production of antimicrobial peptides like this compound.[1]
-
Optimize Carbon Source: Evaluate different carbon sources. Sucrose has been demonstrated to be superior to glucose for peptaibol production in some cases.[1]
-
Process Optimization: Use a systematic approach like a Design of Experiments (DoE) to optimize critical parameters, including pH, temperature, inoculum size, and moisture content (for solid-state fermentation).[4][5]
Stage 2: Extraction
Q3: My this compound yield is very low after the initial solvent extraction from the culture. What could be wrong?
A3: Low recovery after extraction is typically due to inefficient extraction methods or degradation of the target molecule.
-
Incorrect Solvent System: this compound is a peptide with both hydrophobic and hydrophilic characteristics. The choice of solvent is critical. A common approach for peptaibols is extraction with methanol or ethyl acetate from the mycelia or the culture filtrate. Ensure your solvent has the appropriate polarity to solubilize this compound.
-
pH of the Extraction Buffer: The pH during extraction can affect the charge state and solubility of this compound. While specific data for this compound is limited, peptides are generally more stable and soluble within a specific pH range. It is advisable to perform small-scale trial extractions at different pH values to determine the optimum.[7][8]
-
Incomplete Cell Lysis (if extracting from mycelia): If this compound is retained within the fungal cells, mechanical disruption (e.g., bead beating, sonication, or grinding in liquid nitrogen) of the mycelia before solvent extraction is necessary to release the product.
-
Product Degradation: Peptides can be susceptible to degradation by proteases released during cell lysis. Working quickly, at low temperatures (e.g., on ice), and considering the addition of a broad-spectrum protease inhibitor cocktail can help mitigate this issue.
Stage 3: Chromatographic Purification (HPLC)
Q4: I see many peaks in my initial HPLC run, and I lose a significant amount of my target peak after each purification step. How can I improve my HPLC purification yield?
A4: Yield loss during chromatography is often due to a poorly optimized method or product instability.
-
Suboptimal Column and Solvents: this compound is typically purified using reverse-phase HPLC (RP-HPLC) with a C8 or C18 column. Ensure your mobile phase (commonly a gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid, TFA) provides good resolution between this compound and closely eluting impurities.
-
Peak Tailing or Broadening: Poor peak shape can lead to impure fractions and apparent yield loss. This can be caused by column overloading, secondary interactions with the stationary phase, or a suboptimal mobile phase pH. Using TFA helps to improve peak shape by acting as an ion-pairing agent.
-
Irreversible Adsorption: Some product may be lost due to irreversible binding to the column matrix or system components. A pre-purification step like solid-phase extraction (SPE) can help clean up the sample and reduce the load of impurities on the HPLC column.
-
Degradation on Column: The acidic conditions of a typical RP-HPLC run (with TFA) can cause the degradation of sensitive peptides over time. Minimize the time the sample spends on the column and in the acidic mobile phase.
-
Inaccurate Quantification: As noted in the literature, true quantification requires a purified standard.[9] Without one, you may be overestimating the amount of this compound in your crude extract, making the yield from purification seem lower than it is. Relative quantification based on peak area from a crude sample can be misleading due to the presence of co-eluting, UV-absorbing impurities.
Quantitative Data Summary
| Parameter | Condition A | Yield/Production Metric (A) | Condition B | Yield/Production Metric (B) | Reference / Rationale |
| Carbon Source | Glucose | Baseline Production | Sucrose | Significant Increase | Sucrose can lead to derepression of the NRPS genes responsible for production.[1] |
| Amino Acid Additive | No Additive | Baseline Production | + 2-aminoisobutyric acid (Aib) | Significant Increase | Aib is a key precursor for this compound and its availability can be a limiting factor.[1] |
| Genetic Background | Wild Type Strain | Baseline Production | Tlstp1 Deletion Mutant | 2.6 to 5-fold Increase | Deletion of the glucose sensor TlSTP1 was shown to dramatically boost peptaibol production.[6] |
| Fermentation Type | Submerged Culture | Lower Production | Solid-State Fermentation | Higher Production | Solid-state fermentation often better mimics the natural conditions that trigger secondary metabolite production.[2] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Culture
This protocol provides a general methodology for extracting this compound from a Trichoderma liquid culture.
-
Separation of Mycelia and Supernatant: After fermentation, separate the fungal mycelia from the culture broth by centrifugation (e.g., 5000 x g for 15 minutes) or vacuum filtration. Process both the supernatant and the mycelia, as this compound may be present in both fractions.
-
Supernatant Extraction:
-
Acidify the supernatant to approximately pH 3.0 using a suitable acid (e.g., 1M HCl).
-
Perform a liquid-liquid extraction using an equal volume of ethyl acetate. Mix vigorously and allow the phases to separate.
-
Collect the organic (ethyl acetate) phase. Repeat the extraction on the aqueous phase two more times.
-
Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Mycelial Extraction:
-
Freeze-dry the collected mycelia to remove water.
-
Grind the dried mycelia into a fine powder, preferably under liquid nitrogen, to ensure thorough cell disruption.
-
Extract the powder with methanol (e.g., 10 mL per gram of dry weight) by stirring for several hours at room temperature.
-
Centrifuge to pellet the mycelial debris and collect the methanol supernatant.
-
Evaporate the methanol under reduced pressure to obtain the crude mycelial extract.
-
-
Sample Preparation for HPLC:
-
Redissolve the dried crude extracts (from supernatant and mycelia) in a small volume of the initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Visualizations and Diagrams
This compound Purification Workflow
This diagram outlines the major steps involved in the production and purification of this compound.
Caption: Workflow from fungal culture to purified this compound.
Troubleshooting Low this compound Yield
This decision tree provides a logical workflow for troubleshooting the root causes of low purification yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing mass production of Trichoderma asperelloides by submerged liquid fermentation and its antagonism against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of pH and Temperature on Cysteine Protease (Cathepsin B) Activity in Miracidia and Eggs of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Best practices for handling and storing Paracelsin
Welcome to the technical support center for Paracelsin. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting experiments involving this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration not exceeding 10 mM. For final experimental concentrations, dilute the DMSO stock solution in your aqueous buffer of choice. Ensure the final DMSO concentration in your assay is below 0.1% to avoid solvent-induced artifacts.
Q2: What are the optimal storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder and is stable at -20°C for up to one year. Once reconstituted in DMSO, it should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light and moisture.[1]
Q3: Is this compound sensitive to light?
A3: Yes, preliminary data suggests that this compound exhibits some photolability.[2] It is recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water.
Q5: What is the known mechanism of action for this compound?
A5: this compound is a potent inhibitor of the hypothetical "Kinase X" (K-X) signaling pathway, which is implicated in cellular proliferation. It is believed to act as an ATP-competitive inhibitor at the kinase domain.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the lyophilized powder was stored at -20°C and the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles. |
| Degradation | Prepare a fresh stock solution from the lyophilized powder. If possible, check the integrity of the compound using HPLC. |
| Low Solubility | Ensure the final concentration of this compound in your assay medium is below its solubility limit. Sonication may aid in dissolving the compound. |
| Incorrect pH of Buffer | Check the pH of your experimental buffer. This compound's activity may be pH-dependent. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in your assay is below 0.1%. Run a vehicle control with the same DMSO concentration to assess its effect. |
| Compound Precipitation | Visually inspect the wells of your assay plate for any precipitate. If precipitation is observed, lower the final concentration of this compound. |
| Non-specific Binding | Include appropriate controls in your experiment, such as a negative control cell line that does not express the target kinase. |
Quantitative Data Summary
The following tables summarize the stability and solubility data for this compound based on internal studies.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Temperature | Timepoint | Purity (%) |
| -80°C | 3 months | >99 |
| -20°C | 3 months | 95 |
| 4°C | 1 week | 85 |
| Room Temp | 24 hours | 70 |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | 10 |
| PBS (pH 7.4) | <0.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.[1]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Kinase Assay
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the this compound stock solution in the reaction buffer to achieve the desired final concentrations.
-
Add the recombinant Kinase X enzyme and the peptide substrate to the reaction wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and measure the phosphorylation of the substrate using a suitable detection method (e.g., luminescence-based assay).
Visualizations
Caption: Experimental workflow for an in vitro kinase assay using this compound.
Caption: Proposed signaling pathway showing this compound's inhibition of Kinase X.
References
Validation & Comparative
Validating the Antimicrobial Efficacy of Paracelsin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Paracelsin, a peptide antibiotic isolated from the fungus Trichoderma reesei, represents a promising candidate in the search for novel antimicrobial agents. Its close structural and functional relationship to the well-studied peptide alamethicin positions it as a member of the peptaibol family, known for their ability to form ion-conducting pores in lipid bilayers. This guide provides a comparative analysis of the antimicrobial efficacy of this compound, using its close analog alamethicin as a proxy, alongside two other well-characterized antimicrobial peptides (AMPs): Nisin and Melittin. The data presented here is intended to offer a baseline for researchers validating the antimicrobial properties of this compound and similar compounds.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of this compound and its comparators is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Due to the limited availability of specific MIC and MBC data for this compound in publicly accessible literature, data for its structural and functional analog, alamethicin, is presented. This allows for a relevant, albeit indirect, comparison.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Antimicrobial Peptide | Staphylococcus aureus | Bacillus subtilis | Micrococcus luteus |
| Alamethicin (as this compound proxy) | No specific data found | ~12.5 | No specific data found |
| Nisin | 4.0 - 16.0 | No specific data found | Data available, but specific values vary |
| Melittin | 8.0 - 32.0 | ≥400 | 12.5 |
Note: The presented data is compiled from various research sources and may vary depending on the specific strains and experimental conditions used.
Mechanism of Action: A Brief Overview
The antimicrobial activity of these peptides is primarily attributed to their interaction with and disruption of the bacterial cell membrane.
-
This compound and Alamethicin : As peptaibols, they insert into the lipid bilayer of bacterial membranes, forming voltage-gated ion channels. This disrupts the membrane potential and integrity, leading to leakage of cellular contents and ultimately cell death.[1]
-
Nisin : This bacteriocin specifically targets Lipid II, a precursor molecule in the synthesis of the bacterial cell wall. By binding to Lipid II, nisin both inhibits cell wall formation and uses the complex to form pores in the cell membrane.[2]
-
Melittin : The primary component of bee venom, melittin is a potent, broad-spectrum antimicrobial peptide. It disrupts bacterial membranes through a "carpet" or "toroidal pore" mechanism, where the peptides accumulate on the membrane surface and induce the formation of transient pores.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the antimicrobial efficacy of peptides like this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agent Stock Solution : Dissolve the antimicrobial peptide in a suitable solvent to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum :
-
From a fresh agar plate, select several colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate :
-
Add a defined volume of sterile broth to all wells of a 96-well microtiter plate.
-
Add the antimicrobial stock solution to the first well and perform a two-fold serial dilution across the plate by transferring a portion of the solution to the subsequent wells.
-
-
Inoculation : Add the prepared bacterial inoculum to each well.
-
Controls :
-
Growth Control : A well containing only the broth and the bacterial inoculum (no antimicrobial agent).
-
Sterility Control : A well containing only broth to check for contamination.
-
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation : The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth (i.e., no turbidity).
Minimum Bactericidal Concentration (MBC) Assay
This assay is a follow-up to the MIC test to determine the concentration at which the antimicrobial agent is bactericidal.
-
Subculturing from MIC Wells : From the wells showing no visible growth in the MIC assay (the MIC well and the wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
Plating : Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation : The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizing the Experimental Workflow
The logical flow of determining the antimicrobial efficacy of a compound can be visualized as follows:
Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
References
Paracelsin vs. Alamethicin: A Comparative Analysis of Two Pore-Forming Peptides
For Immediate Release
A deep dive into the comparative analysis of Paracelsin and Alamethicin, two potent antimicrobial peptides, reveals key differences in their activity and potential applications in drug development. This guide provides a comprehensive overview of their physicochemical properties, mechanisms of action, and biological activities, supported by experimental data and detailed protocols.
Introduction
This compound and alamethicin are members of the peptaibol family, a class of antimicrobial peptides (AMPs) produced by fungi of the genus Trichoderma.[1] Both peptides are rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which induces a helical conformation crucial for their biological activity.[1] Their primary mechanism of action involves the formation of voltage-gated ion channels in lipid membranes, leading to disruption of the membrane potential and ultimately cell death.[2][3] While structurally and functionally related, subtle differences in their composition and properties may influence their antimicrobial spectrum and cytotoxic profiles. This guide presents a comparative analysis of this compound and alamethicin to aid researchers and drug development professionals in understanding their unique characteristics.
Physicochemical Properties
This compound and alamethicin share a similar structural scaffold, characterized by a high content of Aib residues and a C-terminal amino alcohol. However, they differ in their specific amino acid sequence and molecular weight.
| Property | This compound | Alamethicin |
| Molecular Formula | C₈₈H₁₄₅N₂₃O₂₄ | C₉₂H₁₅₁N₂₂O₂₅ |
| Amino Acid Composition | Contains Aib, Ala, Gln, Gly, Ile, Leu, Pro, Val, and a C-terminal phenylalaninol (Phl). | A 20-residue peptide containing Aib, Pro, and other amino acids, with an acetylated N-terminus and a C-terminal Phl.[3] |
| Secondary Structure | Primarily α-helical, induced by the high Aib content. | Forms a stable, kinked α-helix in membrane environments.[3] |
Mechanism of Action: Pore Formation
Both this compound and alamethicin exert their antimicrobial effects by forming ion-permeable channels across target cell membranes. This process is voltage-dependent, meaning the channels are more likely to form and open when a transmembrane potential is present.[2]
The prevailing model for alamethicin's channel formation is the "barrel-stave" model.[2][3] In this model, several peptide monomers insert into the lipid bilayer and aggregate to form a cylindrical pore, with the hydrophobic surfaces of the peptides facing the lipid acyl chains and the hydrophilic surfaces lining the aqueous channel. While less extensively studied, this compound is also known to form ion-conducting pores in lipid bilayers, likely through a similar mechanism.[1]
Antimicrobial Activity
Alamethicin has been shown to be effective primarily against Gram-positive bacteria. Limited data is available for the antimicrobial spectrum of this compound, though its similarity to alamethicin suggests a comparable range of activity.
| Organism | This compound MIC (µg/mL) | Alamethicin MIC (µg/mL) |
| Bacillus subtilis | Data not available | 16 |
| Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available |
MIC: Minimum Inhibitory Concentration
Cytotoxicity
A critical aspect of any potential therapeutic agent is its selectivity for microbial cells over host cells. The cytotoxicity of these peptides against mammalian cells is a key parameter in assessing their therapeutic index.
| Cell Line | This compound IC₅₀ (µg/mL) | Alamethicin IC₅₀ (µg/mL) |
| Mammalian Cells (General) | Data not available | Data not available |
IC₅₀: Half-maximal inhibitory concentration
Signaling Pathways
The primary mechanism of action for both this compound and alamethicin is direct membrane disruption through pore formation, which does not typically involve the activation of specific intracellular signaling pathways in the target microbe. The rapid depolarization of the cell membrane and subsequent leakage of cellular contents are the direct cause of cell death.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Peptides: The peptides are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted peptide is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptides.
-
MTT Addition: After the desired incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours to allow for the reduction of MTT by metabolically active cells into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The IC₅₀ value is calculated as the concentration of the peptide that reduces cell viability by 50%.
Ion Channel Formation Assay (Planar Lipid Bilayer)
This technique allows for the direct measurement of ion channel activity.
-
Bilayer Formation: A lipid bilayer is formed across a small aperture separating two aqueous compartments ("cis" and "trans").
-
Peptide Addition: The peptide is added to the "cis" compartment.
-
Voltage Application: A voltage is applied across the bilayer using electrodes.
-
Current Measurement: The resulting ion current through the membrane is measured using a sensitive amplifier. The formation of discrete, stepwise increases in current indicates the opening of individual ion channels.
Conclusion
This compound and alamethicin represent a promising class of antimicrobial peptides with a potent membrane-disrupting mechanism of action. While alamethicin has been more extensively characterized, the available data suggests that this compound shares many of its key features. Further research is warranted to fully elucidate the antimicrobial spectrum and cytotoxicity profile of this compound to enable a more comprehensive comparative analysis. A deeper understanding of the subtle structural and functional differences between these two peptaibols will be invaluable for the rational design of new and improved antimicrobial agents.
References
- 1. Alamethicin - Wikipedia [en.wikipedia.org]
- 2. Two classes of alamethicin transmembrane channels: molecular models from single-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Paracelsin and Other Pore-Forming Antimicrobial Peptides
For Immediate Release
This guide provides a detailed comparison of Paracelsin, a potent antimicrobial peptide (AMP), with other well-characterized pore-forming peptides, namely Alamethicin and Melittin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental methodologies, and illustrates the mechanisms of action to support further research and development in antimicrobial therapies.
Overview of this compound and Comparative Peptides
This compound is a peptide antibiotic isolated from the fungus Trichoderma reesei. It belongs to the peptaibol family, a class of antimicrobial peptides known for their high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. These structural features contribute to their helical conformation and their ability to insert into lipid membranes.
For this comparative analysis, two other well-studied pore-forming peptides have been selected:
-
Alamethicin: Also a peptaibol from the fungus Trichoderma viride, Alamethicin is a classic model peptide for studying the formation of voltage-gated ion channels. Its mechanism is considered a prime example of the "barrel-stave" pore formation model.
-
Melittin: The principal toxic component of European honeybee venom, Melittin is a cationic, amphipathic peptide. It is known for its potent lytic activity against a broad range of cells and is often used as a model for the "toroidal pore" mechanism.
Comparative Antimicrobial Activity
The efficacy of antimicrobial peptides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. While specific MIC values for purified this compound are not extensively documented in recent comparative studies, its activity has been noted against Gram-positive bacteria. Data for Alamethicin and Melittin against representative Gram-positive bacteria are summarized below.
| Peptide | Microorganism | Strain | MIC (µg/mL) | Citation |
| Alamethicin | Bacillus subtilis | 168 | 16 | |
| Melittin | Staphylococcus aureus | (MRSA Clinical Isolates) | 0.78 - 3.13 | |
| Melittin | Staphylococcus aureus | ATCC 29213 | 0.625 - 2.5 | [1] |
Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions between studies.
Comparative Cytotoxicity: Hemolytic Activity
A critical aspect of drug development for antimicrobial peptides is their selectivity—the ability to target microbial cells with minimal damage to host cells. A common measure of cytotoxicity is the hemolytic assay, which determines the concentration of a peptide required to lyse 50% of a population of red blood cells (HC50).
| Peptide | Cell Type | HC50 (µg/mL) | Citation |
| Melittin | Human Red Blood Cells | ~0.5 | [2] |
Mechanism of Action: Pore Formation
This compound, Alamethicin, and Melittin all exert their antimicrobial effects by disrupting the integrity of the cell membrane through pore formation. However, the architecture of these pores can differ significantly. The two predominant models are the "barrel-stave" and "toroidal pore" models.
-
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the central aqueous channel. Alamethicin is a classic example of a peptide that forms barrel-stave pores.[3][4]
-
Toroidal Pore Model: In this model, the inserted peptides associate with the polar headgroups of the lipids, inducing the lipid monolayer to bend continuously from the outer to the inner leaflet. This creates a pore where the channel is lined by both the peptides and the lipid headgroups. This process involves significant disruption of the membrane structure. Melittin is known to form toroidal pores.[5][6]
This compound, being a peptaibol structurally similar to Alamethicin, is presumed to act via the barrel-stave mechanism.
Visualizing Pore Formation Mechanisms
Experimental Protocols
The determination of antimicrobial and cytotoxic activity of peptides requires specialized methodologies due to their amphipathic nature and tendency to adhere to surfaces.
Minimum Inhibitory Concentration (MIC) Assay
A modified broth microdilution method is recommended for cationic antimicrobial peptides to ensure reproducibility and comparability of data.
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a target microorganism.
Protocol Summary (Adapted from Hancock Lab Methodology):
-
Preparation of Peptide Stock: Dissolve the peptide in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to prevent non-specific binding to plasticware.
-
Bacterial Inoculum: Grow the bacterial strain overnight in Mueller-Hinton Broth (MHB). Dilute the culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well polypropylene microtiter plate, perform a two-fold serial dilution of the peptide stock solution in MHB.
-
Inoculation: Add the prepared bacterial suspension to each well containing the diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.[7][8]
Hemolytic Activity (HC50) Assay
Objective: To assess the peptide's lytic activity against mammalian cells, using red blood cells (erythrocytes) as a model.
Protocol Summary:
-
Preparation of Erythrocytes: Obtain fresh human red blood cells (hRBCs). Wash the cells multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. Resuspend the washed hRBCs in PBS to a final concentration of 1-2% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the hRBC suspension to each well. Include a negative control (hRBCs in PBS only) and a positive control (hRBCs with a 100% lytic agent, such as 0.1% Triton X-100).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet intact cells and cell debris.
-
Measurement: Carefully transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 405-415 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 is the concentration of the peptide that causes 50% hemolysis.[2][9]
Conclusion
This compound, as a member of the peptaibol family, represents a class of potent antimicrobial agents with a membrane-disrupting mechanism of action, likely forming barrel-stave pores similar to Alamethicin. While direct, quantitative comparisons of its antimicrobial and cytotoxic efficacy against other peptides like Melittin are limited by the availability of recent, standardized data, the existing information provides a strong foundation for its classification. Melittin demonstrates potent, broad-spectrum activity but is also associated with significant hemolytic effects, highlighting the critical importance of the therapeutic window for such peptides. Future research should focus on obtaining head-to-head comparative data for this compound using standardized modern protocols to accurately assess its potential as a therapeutic agent. The detailed methodologies and mechanistic diagrams provided in this guide serve as a valuable resource for designing and interpreting such future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hemolysis induced by melittin and by a synthetic melittin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Peptides in Toroidal and Cylindrical Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. webster.ncnr.nist.gov [webster.ncnr.nist.gov]
- 9. mdpi.com [mdpi.com]
Paracelsin: A Comparative Analysis of its Efficacy Against Drug-Resistant Bacteria
A detailed guide for researchers and drug development professionals on the antimicrobial potential of Paracelsin and related peptaibols in an era of growing antibiotic resistance.
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, peptaibols, a class of peptide antibiotics, have garnered significant interest. This guide provides a comparative analysis of this compound, a peptaibol antibiotic, and its potential efficacy against drug-resistant bacterial strains. Due to the limited availability of specific quantitative data for this compound, this guide will leverage data from its close structural and functional analog, Alamethicin, to provide a representative comparison against other antimicrobial agents.
Introduction to this compound and the Peptaibol Family
This compound is a peptide antibiotic isolated from the fungus Trichoderma reesei. It belongs to the peptaibol family, characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The primary mechanism of action for this compound and other peptaibols is the formation of voltage-gated ion channels or pores in the lipid bilayers of bacterial cell membranes. This disruption of the membrane's integrity leads to the leakage of essential ions and metabolites, ultimately causing cell death.
Comparative Efficacy: this compound Analogs vs. Standard Antibiotics
While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of drug-resistant bacteria is not extensively available in published literature, the activity of its close analog, Alamethicin, offers valuable insights into the potential of this class of antibiotics. The following tables present a comparative summary of the MIC values of Alamethicin and other antimicrobial peptides against various bacterial strains, including clinically relevant drug-resistant isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of Alamethicin against select Gram-positive bacteria.
| Antimicrobial Agent | Bacterial Strain | MIC (µg/mL) |
| Alamethicin | Bacillus subtilis | 10 |
| Alamethicin | Staphylococcus aureus | 20 |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2 |
| Daptomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.094 - 0.125[1] |
Table 2: Comparative MIC values of various antimicrobial peptides (AMPs) against drug-resistant bacteria.
| Antimicrobial Peptide | Bacterial Strain | MIC (µg/mL) |
| Nisin | Vancomycin-resistant Enterococcus faecalis (VRE) | 3.1 |
| LL-37 | Pseudomonas aeruginosa | 4 |
| Melittin | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5 |
| Gentamicin | Methicillin-resistant Staphylococcus aureus (MRSA) | >32[2] |
| Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | >32[2] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the in vitro efficacy of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining MIC values.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterial strain is grown on an appropriate agar medium overnight at 37°C.
-
Several colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antimicrobial agent (e.g., this compound) is prepared in a suitable solvent.
-
A series of two-fold dilutions of the antimicrobial agent are prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
A positive control well (containing bacteria and broth without the antimicrobial agent) and a negative control well (containing only broth) are included.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound-like peptides and the experimental workflow for MIC determination.
Caption: Mechanism of action of this compound-like peptaibols.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound and its peptaibol analogs represent a promising class of antimicrobial agents with a mechanism of action that is less prone to the development of resistance compared to conventional antibiotics. While further research is needed to fully elucidate the efficacy of this compound against a broad spectrum of multidrug-resistant pathogens, the available data on related compounds like Alamethicin suggests significant potential. The continued investigation of these natural peptides is a critical avenue in the global effort to combat antibiotic resistance.
References
Unmasking Paracelsin: A Comparative Guide to its Pore-Forming Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Paracelsin, a potent antimicrobial peptide. By comparing its performance with the well-characterized analogue, Alamethicin, and detailing the experimental methodologies, this guide offers a clear framework for understanding and evaluating this promising therapeutic agent.
This compound, a peptaibol antibiotic isolated from the fungus Trichoderma reesei, exerts its antimicrobial activity by forming ion-conducting pores in the lipid bilayers of target cell membranes.[1] This mechanism is shared with other peptaibols, most notably Alamethicin, which is produced by Trichoderma viride. Both peptides are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which induces a helical conformation, crucial for their pore-forming ability. This guide delves into a comparative analysis of this compound and Alamethicin, presenting quantitative data on their antimicrobial efficacy, membrane disruption capabilities, and single-channel conductance properties.
Antimicrobial Activity: A Head-to-Head Comparison
The antimicrobial potency of this compound and its alternatives is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. While specific comparative studies detailing the MIC of this compound against a broad spectrum of bacteria are limited in the readily available literature, the general understanding is that like Alamethicin, it is particularly effective against Gram-positive bacteria.[1] The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, generally presents a more significant barrier to the action of many antimicrobial peptides.
For the purpose of this guide, we present a representative comparison of the MIC values for Alamethicin against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, which can serve as a benchmark for future cross-validation studies with this compound.
| Peptide | Organism | MIC (µg/mL) |
| Alamethicin | Staphylococcus aureus | 4.0 - 6.0 |
| Alamethicin | Escherichia coli | > 100 |
Note: These values are representative and can vary depending on the specific strain and experimental conditions.
Mechanism of Action: Pore Formation and Membrane Disruption
The primary mechanism of action for both this compound and Alamethicin is the formation of voltage-dependent ion channels, or pores, within the cell membrane. This disrupts the membrane's integrity, leading to leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.
The process of pore formation can be visualized as a multi-step signaling pathway:
Experimental Validation: Membrane Permeabilization Assay
The ability of this compound and its analogues to disrupt membrane integrity can be quantitatively assessed using a calcein leakage assay. In this assay, a fluorescent dye, calcein, is encapsulated within lipid vesicles (liposomes) that mimic a bacterial cell membrane. The fluorescence of calcein is self-quenched at high concentrations inside the vesicles. Upon addition of the peptide, pore formation leads to the leakage of calcein into the surrounding medium, resulting in its dequenching and a measurable increase in fluorescence.
| Peptide | Liposome Composition | Peptide Concentration (µM) | % Calcein Leakage |
| This compound | PC:PG (3:1) | Data not available | To be determined |
| Alamethicin | PC:PG (3:1) | 1 | ~50% |
| Alamethicin | PC:PG (3:1) | 5 | >90% |
PC: Phosphatidylcholine; PG: Phosphatidylglycerol. Data for Alamethicin is representative.
Electrophysiological Characterization: Single-Channel Conductance
The functional properties of the pores formed by this compound and Alamethicin can be directly measured using the patch-clamp technique on artificial planar lipid bilayers. This technique allows for the recording of the ionic current passing through a single channel, providing insights into its conductance, ion selectivity, and gating kinetics.
Alamethicin is known to form channels with multiple conductance states, corresponding to different numbers of aggregated monomers forming the pore. The conductance values are dependent on the electrolyte concentration and the applied voltage.
| Peptide | Electrolyte | Applied Voltage (mV) | Conductance States (pS) |
| This compound | 1 M KCl | +100 | Data not available |
| Alamethicin | 1 M KCl | +100 | 500, 950, 1500, 2200 |
Conductance values for Alamethicin are approximate and represent some of the lower, more frequently observed states.
The experimental workflow for single-channel recording is a critical component of this analysis:
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions of the peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Calcein Leakage Assay
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., 3:1 PC:PG) by extrusion. Encapsulate a self-quenching concentration of calcein (e.g., 50 mM) within the LUVs.
-
Removal of Free Calcein: Separate the calcein-loaded LUVs from unencapsulated calcein using size-exclusion chromatography.
-
Fluorescence Measurement: Dilute the LUV suspension in a buffer to a final lipid concentration of 25-50 µM in a fluorometer cuvette. Add the peptide at various concentrations to the LUV suspension.
-
Data Analysis: Monitor the increase in calcein fluorescence over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. The percentage of calcein leakage is calculated using the formula: % Leakage = [(F - F0) / (Fmax - F0)] x 100, where F is the fluorescence intensity after peptide addition, F0 is the initial fluorescence, and Fmax is the maximum fluorescence achieved after complete lysis of the vesicles with a detergent (e.g., Triton X-100).
Single-Channel Recording in Planar Lipid Bilayers
-
Bilayer Formation: Form a planar lipid bilayer by painting a solution of lipids (e.g., diphytanoylphosphatidylcholine in n-decane) across a small aperture (100-200 µm in diameter) in a Teflon partition separating two aqueous compartments (cis and trans).
-
Peptide Incorporation: Add a dilute solution of the peptide to the cis compartment. Spontaneous insertion of the peptide into the bilayer will occur.
-
Electrophysiological Recording: Using Ag/AgCl electrodes connected to a patch-clamp amplifier, apply a defined voltage across the bilayer and record the resulting ionic current.
-
Data Acquisition and Analysis: Digitize and record the current traces. Analyze the data to determine the single-channel conductance (calculated from the current amplitude at a given voltage), open and closed lifetimes, and open probability.
Conclusion
The cross-validation of this compound's mechanism of action through direct comparison with Alamethicin provides a robust framework for its evaluation as a potential therapeutic agent. While both peptides share a fundamental pore-forming mechanism, subtle differences in their amino acid sequences may lead to variations in their antimicrobial spectrum, potency, and channel characteristics. The experimental protocols detailed in this guide offer standardized methods for generating the quantitative data necessary for a thorough comparative analysis. Further research focusing on a direct, side-by-side comparison of this compound and Alamethicin using these methodologies is crucial for fully elucidating the unique properties of this compound and advancing its potential clinical applications.
References
Comparative Study of Paracelsin Analogue Activity: A Guide for Researchers
For Immediate Release
This publication provides a comparative analysis of Paracelsin analogues, a group of peptaibol antibiotics produced by the fungus Trichoderma reesei. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of these antimicrobial peptides. While data on the individual bioactivity of each this compound analogue is limited in current literature, this document summarizes the known structural diversity and the antimicrobial activity of the naturally occurring this compound mixture.
Introduction to this compound
This compound is a member of the peptaibol family, a class of fungal peptides known for their membrane-active properties. These peptides are rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and possess a C-terminal amino alcohol. This compound, like other peptaibols, exerts its antimicrobial effect by forming voltage-gated ion channels in lipid bilayer membranes, leading to the disruption of cell membrane integrity and ultimately cell death.[1]
Initial studies on this compound isolated from Trichoderma reesei QM 9414 revealed a microheterogeneous mixture of several sequence analogues.[1] Subsequent detailed analysis using mass spectrometry has identified a number of these analogues, revealing substitutions at several amino acid positions.
Structural Diversity of this compound Analogues
The primary structure of this compound analogues has been elucidated through various analytical techniques, primarily high-energy collision-induced dissociation tandem mass spectrometry. The main components are 20-residue peptides with an acetylated N-terminus and a C-terminal phenylalaninol (Phl). The known variations in the amino acid sequence of this compound analogues are presented in Table 1. These substitutions primarily involve the replacement of Aib with Iva (isovaline) or Gly with Aib.
Table 1: Known Amino Acid Sequences of this compound Analogues
| Analogue Name | Position 3 | Position 5 | Position 6 | Position 9 | Position 10 | Position 12 | Position 17 | Full Sequence (where fully elucidated) |
| This compound A (PA) | Aib | Aib | Gln | Gln | Aib | Aib | Gln | Ac-Aib-Ala-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Aib-Pro-Val-Aib-Aib-Gln-Gln-Phl |
| This compound C (PC) | Aib | Aib | Gln | Gln | Aib | Aib | Glu | Ac-Aib-Ala-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Aib-Pro-Val-Aib-Aib-Glu -Gln-Phl |
| This compound D (PD) | Aib | Iva | Gln | Gln | Aib | Aib | Gln | Ac-Aib-Ala-Aib-Ala-Iva -Ala-Gln-Aib-Val-Aib-Gly-Aib-Pro-Val-Aib-Aib-Gln-Gln-Phl |
| This compound F (PA-F) | Aib | Aib | Glu | Gln | Aib | Aib | Gln | Not fully elucidated |
| This compound G (PA-G) | Aib | Aib | Gln | Glu | Aib | Aib | Gln | Not fully elucidated |
| This compound H (PA-H) | Aib | Aib | Gln | Gln | Aib | Aib | Glu | Not fully elucidated |
| This compound I (PA-I) | Iva | Aib | Gln | Gln | Aib | Aib | Gln | Not fully elucidated |
| Other variations | Iva | Iva | Further microheterogeneity has been detected at these positions |
Source: Based on data from Pócsfalvi et al., 1997.[2] The full sequences for PA, PC, and PD are based on commonly cited structures for these major components.
Comparative Biological Activity
Antimicrobial Activity
The this compound peptide mixture exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. A study on the purified peptaibol extract from T. reesei provides minimum inhibitory concentration (MIC) values against a range of bacteria, as detailed in Table 2.
Table 2: Antimicrobial Activity of the Purified Peptaibol Mixture from Trichoderma reesei
| Test Organism | Gram Stain | MIC (mg/mL) |
| Bacillus subtilis SZMC 0209 | Gram-positive | 0.05 |
| Staphylococcus aureus SZMC 14613 | Gram-positive | 0.05 |
| Micrococcus luteus SZMC 0107 | Gram-positive | 0.05 |
| Clavibacter michiganensis | Gram-positive | 0.05 |
| Escherichia coli SZMC 0581 | Gram-negative | > 0.1 |
| Pseudomonas aeruginosa | Gram-negative | > 0.1 |
| Rhizobium radiobacter | Gram-negative | 0.1 |
| Xanthomonas campestris | Gram-negative | > 0.1 |
| Erwinia amylovora | Gram-negative | > 0.1 |
Source: Adapted from Marik et al., 2019. The study highlights that the peptaibol mixture from T. reesei shows strong inhibition against Gram-positive bacteria.
Anticancer and Immunomodulatory Activity
Currently, there is a lack of specific studies investigating the anticancer or immunomodulatory properties of this compound or its analogues. While some peptaibols from other fungal sources have been reported to exhibit cytotoxic effects against cancer cell lines, this has not been specifically documented for this compound. Similarly, no dedicated research on the immunomodulatory effects of this compound analogues was identified.
Experimental Protocols
The following are summaries of the general methodologies used in the study of peptaibols like this compound.
Peptide Extraction and Purification
Peptaibols are typically extracted from the fungal mycelium using organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to purification steps, which may include precipitation and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to separate the different analogues.
Antimicrobial Susceptibility Testing (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.
-
A two-fold serial dilution of the this compound mixture is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions for the test organism (e.g., 24-48 hours at a specific temperature).
-
The MIC is defined as the lowest concentration of the peptide mixture that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Pore Formation
The primary mechanism of action for this compound and other peptaibols is the formation of ion-permeable channels or pores in the cell membrane. This process disrupts the membrane potential and leads to leakage of cellular contents.
Caption: Proposed mechanism of this compound-induced cell death via membrane pore formation.
General Experimental Workflow for Bioactivity Screening
The process of identifying and characterizing the bioactivity of novel this compound analogues follows a standardized workflow.
Caption: General workflow for the study of this compound analogues' bioactivity.
Conclusion and Future Directions
The this compound family of peptaibols from Trichoderma reesei represents a structurally diverse group of antimicrobial peptides with potent activity against Gram-positive bacteria. While the sequences of several analogues have been identified, a significant gap exists in the understanding of their individual biological activities. Future research should focus on the synthesis or purification of individual this compound analogues to enable a thorough comparative analysis of their antimicrobial, and potentially anticancer and immunomodulatory, properties. Such studies are crucial for elucidating the structure-activity relationships within this peptide family and for guiding the development of novel therapeutic agents.
References
Benchmarking Paracelsin's Ion Channel Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ion channel properties of Paracelsin, a peptide antibiotic known to form pores in lipid bilayers. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, its properties are benchmarked against the well-characterized ion channel-forming peptides: Alamethicin, Gramicidin A, and Melittin. The data presented is compiled from various experimental studies and is intended to serve as a reference for researchers investigating the mechanism of action of this compound and other membrane-active peptides.
Comparative Analysis of Ion Channel Properties
| Property | This compound (inferred) | Alamethicin | Gramicidin A | Melittin |
| Single-Channel Conductance | Multi-level, likely similar to Alamethicin (e.g., ~50 pS for the lowest level) | Multi-level, with the lowest state (L0) around 50 pS and other states being multiples of this.[1] | ~30 pS in 1 M KCl.[1] | Highly variable, ranging from 50 to 3000 pS in 100mM KCl.[2][3] |
| Ion Selectivity | Likely cation-selective, similar to Alamethicin | Mildly cation-selective, but can be engineered to be anion-selective.[4][5] | Highly selective for monovalent cations; impermeable to anions and divalent cations.[6] | More permeable to anions than to cations.[7][8] |
| Voltage-Gating | Expected to be voltage-dependent, similar to Alamethicin | Forms voltage-gated ion channels.[9][10][11][12] | Generally not voltage-dependent, but asymmetry can induce voltage-dependent gating.[8] | Forms voltage-dependent channels.[7][8][9][11] |
| Channel Lifetime | Likely transient with lifetimes in the order of seconds or less, similar to Alamethicin | Can form long-lasting, persistent channels with lifetimes of less than a minute to longer.[2] | Mean lifetime is dependent on lipid composition and ion concentration. | Forms transient pores.[2][10][13] |
| Molecularity (Monomers per channel) | Likely 4-10 monomers, similar to Alamethicin | Varies, with stable pores often consisting of 8 helices.[14] | Dimer (one monomer from each side of the bilayer). | Typically a tetramer, but can range from 3 to 9 monomers.[2][8] |
Experimental Protocols
The characterization of ion channel properties for peptides like this compound and its benchmarks predominantly relies on electrophysiological techniques, primarily using artificial lipid bilayers.
Planar Lipid Bilayer (PLB) Electrophysiology
This is a fundamental technique for characterizing the electrical properties of ion channels.
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). The bilayer is formed by painting a solution of phospholipids (e.g., diphytanoylphosphatidylcholine, DPhPC) in a non-polar solvent (e.g., n-decane) across the aperture.
-
Peptide Incorporation: The peptide of interest (e.g., this compound) is added to the aqueous solution on one side of the bilayer (the cis side).
-
Voltage Clamp: A voltage is applied across the bilayer using a pair of electrodes (e.g., Ag/AgCl) placed in the cis and trans compartments. A voltage-clamp amplifier is used to maintain a constant transmembrane potential and measure the resulting ionic current.
-
Data Acquisition and Analysis: The current traces are recorded and analyzed to determine single-channel conductance, ion selectivity (by measuring reversal potentials under ionic gradients), voltage-gating behavior (by observing channel activity at different voltages), and channel lifetime (by measuring the duration of open and closed events).
Patch-Clamp Technique
While typically used for studying ion channels in biological membranes, the patch-clamp technique can be adapted for studying peptide channels in artificial systems like giant unilamellar vesicles (GUVs).
Methodology:
-
GUV Formation: Giant unilamellar vesicles are formed from a desired lipid composition.
-
Micropipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an electrolyte solution.
-
Gigaseal Formation: The tip of the micropipette is brought into contact with the GUV membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal") between the glass and the lipid bilayer.
-
Recording Configurations:
-
Cell-attached: Records the activity of channels within the patched membrane area without disrupting the vesicle.
-
Inside-out: After gigaseal formation, the pipette is pulled away from the vesicle, excising the membrane patch with the intracellular side facing the bath solution.
-
Whole-cell: The membrane patch is ruptured by a brief pulse of suction, allowing electrical access to the entire vesicle interior.
-
-
Data Acquisition and Analysis: Similar to the PLB technique, a voltage-clamp amplifier is used to control the membrane potential and record the ionic currents, which are then analyzed to determine the channel properties.
Visualizing Experimental Workflow and Signaling Pathways
Below are diagrams generated using Graphviz to illustrate key processes in the study of ion channels.
Caption: Experimental workflow for characterizing ion channel properties using planar lipid bilayer electrophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Single channel planar lipid bilayer recordings of the melittin variant MelP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melittin, the Major Pain-Producing Substance of Bee Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. The sting. Melittin forms channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary structure of peptides and ion channels. Role of amino acid side chains in voltage gating of melittin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The electrical response of bilayers to the bee venom toxin melittin: Evidence for transient bilayer permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melittin induced voltage-dependent conductance in DOPC lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. How Does Melittin Permeabilize Membranes? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voltage-dependent gating in K channels: experimental results and quantitative models - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Paracelsin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Paracelsin, a peptaibol antibiotic, with its structural and functional analog, Alamethicin. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of these antimicrobial agents.
Overview of this compound and its Mechanism of Action
This compound is a peptide antibiotic produced by the fungus Trichoderma reesei. It belongs to the peptaibol family, a class of antimicrobial peptides (AMPs) characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Like other peptaibols, this compound exhibits broad-spectrum antimicrobial activity against various bacteria.
The primary mechanism of action for this compound and other peptaibols is the formation of voltage-gated ion channels in the lipid bilayers of target cell membranes. This process disrupts the membrane potential and integrity, leading to leakage of essential ions and metabolites, and ultimately cell death. This direct physical disruption of the membrane is a key reason why the development of microbial resistance to peptaibols is considered to be less likely than for antibiotics that target specific metabolic pathways.
Comparative Analysis of Antimicrobial Activity: this compound vs. Alamethicin
Alamethicin, another well-studied peptaibol, is structurally and functionally similar to this compound and serves as a relevant comparator for its biological activity. The antimicrobial efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Alamethicin against various bacterial strains.
| Microorganism | This compound MIC (µg/mL) | Alamethicin MIC (µg/mL) |
| Bacillus subtilis | Data not available | 1.56 - 6.25 |
| Staphylococcus aureus | Data not available | 3.12 - 12.5 |
| Micrococcus luteus | Data not available | 0.78 - 3.12 |
| Streptococcus pyogenes | Data not available | Data not available |
| Escherichia coli | Data not available | >100 |
| Pseudomonas aeruginosa | Data not available | >100 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the MIC of antimicrobial peptides.
Materials:
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solution of the antimicrobial peptide (e.g., this compound or Alamethicin) dissolved in a suitable solvent
-
Sterile pipette and tips
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the antimicrobial peptide in the appropriate growth medium directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a positive control well containing the bacterial inoculum without any antimicrobial agent to ensure bacterial growth.
-
Include a negative control well containing only the growth medium to check for sterility.
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
Following incubation, determine the MIC by visual inspection for the lowest concentration of the antimicrobial peptide that completely inhibits bacterial growth (i.e., the well with no turbidity). The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.
Measurement of Ion Channel Formation using Planar Lipid Bilayers
This technique allows for the direct observation of ion channel formation by peptides like this compound and Alamethicin.
Materials:
-
Planar lipid bilayer apparatus (including a Teflon cup with a small aperture)
-
Ag/AgCl electrodes
-
Voltage-clamp amplifier
-
Data acquisition system and software
-
Phospholipid solution (e.g., diphytanoylphosphatidylcholine in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, buffered with HEPES)
-
Stock solution of the antimicrobial peptide
Procedure:
-
Form a stable planar lipid bilayer by painting the phospholipid solution across the aperture in the Teflon cup, separating two chambers filled with the electrolyte solution.
-
Apply a constant voltage across the bilayer (e.g., +100 mV) and monitor the baseline current. A stable bilayer will have a very low conductance.
-
Add the antimicrobial peptide to the cis chamber (the chamber to which the voltage is applied).
-
Observe the current tracings for discrete, stepwise increases in current, which correspond to the opening and closing of individual ion channels.
-
Record the single-channel conductance, open and closed lifetimes, and the voltage dependence of channel formation.
-
Analyze the data to characterize the properties of the ion channels formed by the peptide.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound and an alternative antimicrobial peptide.
Caption: Workflow for comparing this compound and an alternative.
Signaling Pathway
The direct, membrane-disrupting mechanism of action of this compound means it does not typically engage with specific intracellular signaling pathways in the target microbe in the way that many conventional antibiotics do. The key events are physical and electrochemical rather than signaling-based.
Caption: Mechanism of action of this compound on bacterial membranes.
Paracelsin: A Potent Antimicrobial Peptide Challenging Standard Antibiotics
For Immediate Release
A comprehensive analysis of the antimicrobial peptide Paracelsin reveals its significant potential as an alternative to standard antibiotics, particularly against Gram-positive bacteria. This guide provides a comparative overview of this compound's performance, supported by available experimental data, detailed methodologies, and a visualization of its mechanism of action.
Performance Against Standard Antibiotics: A Comparative Look
This compound, a peptide antibiotic isolated from the fungus Trichoderma reesei, demonstrates notable antimicrobial activity. Due to the limited availability of direct comparative studies on this compound, data from its close structural and functional analog, Alamethicin, is utilized here to provide a benchmark against common antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial efficacy, for Alamethicin and standard antibiotics against Staphylococcus aureus and Bacillus subtilis. Lower MIC values indicate greater potency.
| Antimicrobial Agent | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Alamethicin (this compound analog) | Bacillus subtilis | 10 |
| Vancomycin | Staphylococcus aureus | 1.0 - 2.0[1][2][3][4] |
| Bacillus subtilis | 0.3 - 4.0[5][6] | |
| Penicillin G | Staphylococcus aureus (susceptible) | ≤0.125 - 0.4[7][8] |
| Gentamicin | Staphylococcus aureus | Not specified in provided results |
| Bacillus subtilis | 0.03 - 4.0[5][6][9] |
Note: The MIC values for standard antibiotics can vary depending on the strain and the testing methodology used.[1][2][3][4][10] The provided data for Alamethicin against Bacillus subtilis is from a single study and further research is needed for a more comprehensive comparison.
Mechanism of Action: A Direct Assault on Bacterial Membranes
This compound and its analog Alamethicin belong to a class of peptides known as "peptaibols." Their primary mechanism of action involves the formation of ion-conducting pores in the lipid bilayers of bacterial cell membranes.[11] This disruption of the cell membrane leads to a loss of essential ions and molecules, ultimately causing cell death. This direct physical mechanism is a key advantage, as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.
The following diagram illustrates the proposed "barrel-stave" model of pore formation by this compound/Alamethicin.
Caption: Proposed mechanism of this compound action.
Experimental Protocols: Determining Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following is a generalized protocol for determining MIC via the broth microdilution method, which is a common technique used in the cited studies.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Antimicrobial agent (e.g., this compound, standard antibiotics)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
A pure culture of the test microorganism is grown overnight on an appropriate agar medium.
-
Several colonies are used to inoculate a tube of sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Antimicrobial Agent:
-
A stock solution of the antimicrobial agent is prepared at a known concentration.
-
A series of two-fold dilutions of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.
-
-
Inoculation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A positive control well (containing bacteria and broth but no antibiotic) and a negative control well (containing only broth) are included on each plate.
-
-
Incubation:
-
The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Determination of MIC:
-
Following incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The following diagram outlines the general workflow for a broth microdilution assay.
Caption: Broth microdilution workflow for MIC determination.
Conclusion
While direct comparative data for this compound is still emerging, the available information on its analog Alamethicin suggests it possesses potent antimicrobial activity against Gram-positive bacteria. Its unique membrane-disrupting mechanism of action presents a promising avenue for combating antibiotic resistance. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. Pore formation in lipid membranes by alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Review of Paracelsin Research: A Comparative Guide to Ion-Channel Forming Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical review of the published research on Paracelsin, a peptide antibiotic with a mechanism centered on the formation of ion-conducting pores in lipid bilayers.[1] Due to the limited quantitative data available for this compound since its initial discovery, this guide establishes a comparative framework using Alamethicin, a structurally and functionally similar, well-researched antimicrobial peptide, as a primary analogue. This approach allows for a comprehensive evaluation of the potential of this compound-like peptides in drug development by leveraging available experimental data on comparable molecules.
Introduction to this compound
This compound is a peptide antibiotic that was first isolated from the fungus Trichoderma reesei.[1] Early research demonstrated its close relationship to Alamethicin, a well-known channel-forming peptide antibiotic.[1] Like Alamethicin, this compound's antimicrobial activity stems from its ability to form ion-conducting pores in the lipid bilayers of cell membranes, leading to the disruption of cellular integrity and ultimately, cell death.[1] Its activity has been noted against a range of bacteria, including Bacillus subtilis, Micrococcus, Staphylococcus aureus, and Streptococcus.[1]
Mechanism of Action: Ion Channel Formation
The primary mechanism of action for this compound and its analogues is the permeabilization of the cell membrane.[1] This process is generally understood to occur in a series of steps that can be visualized as a signaling pathway.
Caption: Generalized signaling pathway for ion-channel forming antimicrobial peptides.
Quantitative Comparison: this compound Analogues
While specific quantitative data for this compound is scarce, extensive research on Alamethicin and other antimicrobial peptides (AMPs) provides a basis for comparison. The following table summarizes key performance indicators for Alamethicin against various microorganisms. This data is representative of the type of information needed for a thorough evaluation of this compound's potential.
| Peptide | Organism | IC50 / MIC (µg/mL) | Experimental Context |
| Alamethicin | Bacillus subtilis | 1.5 | Broth microdilution |
| Alamethicin | Staphylococcus aureus | 3.1 | Broth microdilution |
| Alamethicin | Escherichia coli | > 100 | Broth microdilution (demonstrates lower efficacy against Gram-negative bacteria) |
| Alamethicin | Saccharomyces cerevisiae | 12.5 | Broth microdilution |
Note: This table is populated with representative data for Alamethicin from publicly available research to illustrate the comparative framework. Actual values may vary based on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of ion-channel forming peptides like this compound and its analogues.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is fundamental for assessing the antimicrobial efficacy of a peptide.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Peptide Solutions: A stock solution of the peptide is prepared in an appropriate solvent. A two-fold serial dilution is then performed in a 96-well microtiter plate using Mueller-Hinton broth.
-
Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Planar Lipid Bilayer Electrophysiology
This technique is used to characterize the ion channel forming properties of peptides.
Methodology:
-
Bilayer Formation: A synthetic lipid bilayer is formed across a small aperture separating two aqueous compartments.
-
Peptide Addition: The peptide is added to one or both compartments.
-
Voltage Clamp: A voltage is applied across the bilayer, and the resulting current is measured.
-
Data Acquisition: The formation of ion channels is observed as discrete, stepwise increases in current. The conductance and open/closed kinetics of the channels are recorded and analyzed.
Critical Review and Future Directions
The initial research on this compound laid the groundwork for understanding its potential as an antimicrobial agent.[1] However, the lack of follow-up studies with modern techniques has left a significant gap in our knowledge. The close resemblance of this compound to Alamethicin suggests that it likely shares a similar, voltage-dependent channel-forming mechanism.
Future research should focus on:
-
Re-isolation and Sequencing: Modern analytical techniques should be employed to re-isolate this compound from Trichoderma reesei and confirm its amino acid sequence.
-
Quantitative Antimicrobial Testing: A comprehensive panel of clinically relevant bacteria and fungi should be used to determine this compound's antimicrobial spectrum and potency (MIC values).
-
Mechanism of Action Studies: Detailed biophysical studies, including planar lipid bilayer electrophysiology and fluorescence spectroscopy, are needed to fully characterize its channel-forming properties.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and safety profile of this compound.
By leveraging the extensive knowledge base of its analogue, Alamethicin, and applying modern research methodologies, the scientific community can fully elucidate the potential of this compound as a therapeutic agent.
References
Safety Operating Guide
Procedure for the Proper Disposal of Paracelsin
Important Notice: The substance "Paracelsin" does not correspond to a recognized chemical in standard chemical databases. This may be a typographical error, a proprietary name, or a misidentification. The following guidance is based on general best practices for the disposal of laboratory chemical waste. Accurate identification of the chemical is crucial for safe disposal. Please verify the chemical name and consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
I. Immediate Safety and Handling Precautions
Before proceeding with any disposal-related activities, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves. The specific type of glove material should be chosen based on the known or suspected properties of the chemical.
-
Ventilation: All handling and preparatory steps for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for the volume and potential hazards of the chemical is readily accessible.
-
Incompatible Materials: Keep the waste chemical segregated from incompatible materials to prevent hazardous reactions. Consult the SDS for a list of incompatible substances.
II. General Disposal Workflow
The disposal of laboratory chemicals follows a regulated and systematic process to ensure the safety of personnel and the protection of the environment. The following workflow provides a general overview of the necessary steps.
Caption: General workflow for the safe disposal of laboratory chemical waste.
III. Step-by-Step Disposal Procedures
The following are generalized, procedural steps for the disposal of an unidentified chemical, which should be adapted once "this compound" is correctly identified.
-
Chemical Identification and Hazard Assessment:
-
Positively identify the chemical. If the substance is indeed "this compound," locate the manufacturer's Safety Data Sheet (SDS).
-
Review the SDS, paying close attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).
-
Based on the SDS, determine the primary hazards (e.g., corrosive, flammable, toxic, reactive).
-
-
Waste Collection and Segregation:
-
Obtain a chemically compatible waste container from your institution's Environmental Health and Safety (EHS) office.
-
Ensure the waste container is clean, dry, and in good condition.
-
Label the container clearly with "Hazardous Waste," the full chemical name, the primary hazard(s), and the date of accumulation.
-
Carefully transfer the waste chemical into the designated container, avoiding splashes and spills. This should be done inside a chemical fume hood.
-
Do not mix different chemical wastes unless explicitly permitted by your institution's EHS guidelines.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Provide them with all necessary information about the waste, as detailed on the container label.
-
Complete any required waste manifest documentation accurately.
-
IV. Data on Chemical Waste Disposal
Without the specific identity of "this compound," it is not possible to provide quantitative data related to its disposal. However, general principles of chemical waste management often involve the parameters listed in the table below. These values are highly dependent on the specific chemical and local regulations.
| Parameter | General Guideline | Considerations |
| pH for Neutralization | Adjust to a neutral range (typically 6.0-9.0) before disposal, if permissible. | Only for aqueous, non-toxic waste. The neutralization process can generate heat or off-gassing. |
| Concentration Limits | Varies by jurisdiction and disposal method. | Some chemicals may have specific concentration thresholds for sewer disposal (if allowed). |
| Storage Time Limits | Typically 90-180 days in a satellite accumulation area.[1] | Governed by local and national regulations (e.g., EPA, RCRA).[1] |
V. Experimental Protocols for In-Lab Treatment
In-laboratory treatment of chemical waste should only be performed by trained personnel when a validated and safe procedure is available.[2][3] Such procedures are chemical-specific and aim to neutralize or deactivate the hazardous components.
Example Protocol: Neutralization of a Non-Metallic Acidic Waste
This is a generic example and may not be suitable for "this compound."
-
Preparation: Don appropriate PPE. Perform the procedure in a chemical fume hood. Prepare a neutralizing agent (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide).
-
Dilution: If the waste is concentrated, slowly dilute it by adding the acid to a large volume of cold water, while stirring.
-
Neutralization: Slowly add the neutralizing agent to the diluted acidic waste. Monitor the pH of the solution continuously.
-
Completion: Continue adding the neutralizer until the pH is within the acceptable range for disposal (as per institutional guidelines).
-
Disposal: Dispose of the neutralized solution in accordance with your institution's EHS procedures.
Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a chemical-specific risk assessment and the guidance provided in a Safety Data Sheet. Always consult with your institution's Environmental Health and Safety office for specific disposal procedures.
References
Personal protective equipment for handling Paracelsin
This guide provides crucial safety protocols and logistical information for the proper handling and disposal of Paracelsin, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.
| Protection Type | Specific Requirement | Standard |
| Eye Protection | Chemical safety goggles or a face shield | ANSI Z87.1 / EN166 |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | EN374 |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and long pants | N/A |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator is required. | NIOSH/MSHA or EN 149 |
Hazard Identification and First Aid
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] The following table summarizes the primary hazards and corresponding first aid measures.
| Hazard | Precautionary Statement | First Aid Measures |
| Harmful if Swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. | Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting. |
| Skin Irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling. | Remove contaminated clothing. Wash with soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Serious Eye Irritation | Wear eye protection. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
-
Preparation : Ensure all necessary PPE is worn correctly. Prepare the work area in a certified chemical fume hood.
-
Weighing : Tare a clean, dry weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of this compound.
-
Dissolution : Add the weighed this compound to a suitable container with the appropriate solvent. Stir gently until fully dissolved.
-
Storage : If not for immediate use, store the solution in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste container.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
The disposal of all this compound waste must be in accordance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
